1-(5-Iodo-2-methylphenyl)-N-methylmethanamine
Description
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Properties
IUPAC Name |
1-(5-iodo-2-methylphenyl)-N-methylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12IN/c1-7-3-4-9(10)5-8(7)6-11-2/h3-5,11H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKYSFKBORIETIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)I)CNC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12IN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1-(5-Iodo-2-methylphenyl)-N-methylmethanamine CAS number
An In-Depth Technical Guide to 1-(5-Iodo-2-methylphenyl)-N-methylmethanamine
Prepared by: Gemini, Senior Application Scientist
Abstract
Introduction and Rationale
1-(5-Iodo-2-methylphenyl)-N-methylmethanamine is a secondary amine featuring a strategically functionalized phenyl ring. The presence of an iodine atom, a methyl group, and an N-methylmethanamine moiety imparts a unique combination of steric and electronic properties. The aryl iodide group is particularly valuable, serving as a versatile handle for a wide range of metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig), which are foundational in the synthesis of complex pharmaceutical agents.[1][2]
The structural motif of a substituted benzylamine is prevalent in numerous biologically active compounds. Therefore, access to novel, well-defined analogues like the title compound is critical for expanding the chemical space available to drug discovery programs. This guide provides the necessary theoretical and practical framework for its synthesis and characterization.
Proposed Synthesis Pathway
Given the absence of a commercial source, a de novo synthesis is required. A highly efficient and logical approach is the N-methylation of the corresponding primary amine, (5-iodo-2-methylphenyl)methanamine, which is available commercially (CAS No. 1261747-56-1). Reductive amination stands out as the method of choice due to its high selectivity for mono-methylation under controlled conditions and its operational simplicity.[3]
The overall synthetic transformation is illustrated below.
Sources
Technical Guide: Synthesis of 1-(5-Iodo-2-methylphenyl)-N-methylmethanamine
[1]
Executive Summary
-
Target Molecule: 1-(5-Iodo-2-methylphenyl)-N-methylmethanamine[1]
-
Molecular Formula:
-
Core Scaffold: N-Methylbenzylamine[1]
-
Key Functionality: Aryl iodide (C-5) for cross-coupling; Secondary amine for receptor interaction or further derivatization.[1]
This synthesis utilizes a Reductive Amination strategy, chosen for its reliability in constructing secondary amines without over-alkylation.[3] The route proceeds via the regioselective iodination of o-tolualdehyde followed by condensation with methylamine and in situ reduction.
Strategic Analysis & Retrosynthesis
The retrosynthetic analysis reveals that the C–N bond is the most strategic disconnection. The target molecule can be traced back to 5-iodo-2-methylbenzaldehyde , which is synthesized from the inexpensive precursor 2-methylbenzaldehyde (o-tolualdehyde).[1]
Electronic Rationale for Regioselectivity: Direct iodination of 2-methylbenzaldehyde is highly favorable.[1]
-
The Formyl group (-CHO) at C1 is a meta-director (directing to C3 and C5).[1]
-
The Methyl group (-CH3) at C2 is an ortho/para-director (directing to C1, C3, and C5).
-
Convergence: Both substituents direct the incoming electrophile to positions C3 and C5.
-
Steric Control: Position C3 is sterically crowded (sandwiched between -CHO and -CH3).[1] Position C5 is sterically accessible. Therefore, electrophilic aromatic substitution yields the 5-iodo isomer almost exclusively.
Figure 1: Retrosynthetic logic flow exploiting synergistic directing effects.
Experimental Protocol
Phase 1: Precursor Synthesis (5-Iodo-2-methylbenzaldehyde)
Note: While this intermediate is commercially available, in-house synthesis is often required for scale or cost-efficiency.[1]
Reaction Principle: Oxidative iodination using iodine and a strong oxidant (Periodate or Silver salts) to generate the electrophilic iodonium species (
| Parameter | Specification |
| Substrate | 2-Methylbenzaldehyde (1.0 equiv) |
| Reagent A | Iodine ( |
| Reagent B | Sodium Periodate ( |
| Acid Catalyst | Sulfuric Acid ( |
| Solvent | |
| Temperature | 40–60 °C |
Step-by-Step Methodology:
-
Charge: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-methylbenzaldehyde (10 mmol) in glacial acetic acid (20 mL) and acetic anhydride (2 mL).
-
Activation: Add Iodine (5.5 mmol) and Sodium Periodate (2.0 mmol). Slowly add concentrated
(0.5 mL) dropwise. -
Reaction: Heat the mixture to 45 °C and stir for 4–6 hours. The color will fade as iodine is consumed. Monitor by TLC (Hexane/EtOAc 9:1) for the disappearance of the starting aldehyde.
-
Quench: Pour the reaction mixture into ice-cold water (100 mL).
-
Extraction: Extract with Dichloromethane (DCM) (
mL). Wash the combined organics with saturated (to remove residual iodine), saturated , and brine. -
Isolation: Dry over anhydrous
, filter, and concentrate in vacuo. -
Purification: Recrystallize from ethanol/water or purify via flash column chromatography (Silica, 0-5% EtOAc in Hexanes) to yield 5-iodo-2-methylbenzaldehyde as a pale yellow solid.[1]
Phase 2: Reductive Amination (Synthesis of Target)
This step employs Sodium Triacetoxyborohydride (STAB) , a mild hydride donor that selectively reduces the intermediate iminium ion without reducing the aldehyde or the aryl iodide.
| Parameter | Specification |
| Substrate | 5-Iodo-2-methylbenzaldehyde (1.0 equiv) |
| Amine Source | Methylamine (2.0 M in THF) (1.5–2.0 equiv) |
| Reductant | Sodium Triacetoxyborohydride (STAB) (1.5 equiv) |
| Solvent | 1,2-Dichloroethane (DCE) or THF |
| Additive | Acetic Acid (1.0 equiv) |
| Atmosphere | Nitrogen ( |
Step-by-Step Methodology:
-
Imine Formation: In a dry flask under
, dissolve 5-iodo-2-methylbenzaldehyde (5.0 mmol) in anhydrous DCE (25 mL). -
Amine Addition: Add Methylamine solution (2.0 M in THF, 3.75 mL, 7.5 mmol).
-
Catalysis: Add Glacial Acetic Acid (5.0 mmol, 300 µL). Stir at room temperature for 30–60 minutes to allow imine formation (equilibrium).
-
Reduction: Cool the mixture to 0 °C. Add STAB (7.5 mmol, 1.59 g) portion-wise over 10 minutes. Caution: Mild gas evolution.
-
Completion: Allow the reaction to warm to room temperature and stir for 12–16 hours.
-
Quench: Quench by slowly adding saturated aqueous
(30 mL). Stir vigorously for 20 minutes until gas evolution ceases. -
Workup: Separate the organic layer.[4][5] Extract the aqueous layer with DCM (
mL). Combine organic phases and dry over . -
Purification:
-
Free Base:[6] Concentrate the solvent to obtain the crude oil. Purify via flash chromatography (DCM/MeOH/
95:5:0.5). -
Salt Formation (Recommended): Dissolve the crude oil in diethyl ether. Add 2M HCl in ether dropwise. The hydrochloride salt of 1-(5-Iodo-2-methylphenyl)-N-methylmethanamine will precipitate as a white solid.[1] Filter and wash with cold ether.
-
Workflow Visualization
Figure 2: Integrated process flow from commercial starter to isolated amine salt.
Analytical Characterization (Expected Data)
Validation of the synthesized compound should be performed using NMR and Mass Spectrometry.
-
1H NMR (400 MHz, CDCl3):
-
13C NMR: Diagnostic peaks for the Aryl C-I carbon (~90 ppm) and the Benzylic carbon (~55 ppm).
-
Mass Spectrometry (ESI+): Calculated for
; Found .
Safety & Handling
-
Aryl Iodides: Generally light-sensitive.[1] Store the intermediate aldehyde and final product in amber vials or wrapped in foil.
-
Methylamine: Volatile and toxic. Use THF solutions rather than gas to minimize inhalation risk. Handle in a well-ventilated fume hood.
-
STAB: Releases acetic acid upon reaction. Safer than Sodium Cyanoborohydride (
), preventing the generation of toxic HCN gas.
References
-
Abdel-Magid, A. F., et al. (1996).[3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry. Link
- Stavber, S., et al. (2008). "Iodination of organic compounds with elemental iodine in the presence of hydrogen peroxide in water." Tetrahedron.
-
AA Blocks. (2024). "Compound 1261747-56-1: (5-iodo-2-methylphenyl)methanamine."[1][2] Chemical Catalog. Link
-
PubChem. (2024). "5-iodo-2-methylbenzaldehyde."[1][7][8] National Library of Medicine. Link
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- 1. prepchem.com [prepchem.com]
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- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. youtube.com [youtube.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Process For Producing 5 Iodo 2 Methylbenzoic Acid [quickcompany.in]
- 7. PubChemLite - 5-iodo-2-methylbenzaldehyde (C8H7IO) [pubchemlite.lcsb.uni.lu]
- 8. CN100406422C - Process for producing 5-iodo-2-methylbenzoic acid - Google Patents [patents.google.com]
In-Vitro Characterization Guide: 1-(5-Iodo-2-methylphenyl)-N-methylmethanamine
[1][2]
Chemical Identity & Handling Protocols
IMMBA is a lipophilic, halogenated benzylamine derivative.[1][2] Its structural core—an N-methylbenzylamine with ortho-methyl and meta-iodo substitutions—suggests specific handling requirements to prevent degradation and ensure assay reproducibility.[1][2]
Physicochemical Profile (Predicted)
| Property | Value (Predicted) | Relevance to Assay |
| Molecular Formula | C₉H₁₂IN | Base structure for stoichiometry.[1][2] |
| Molecular Weight | ~261.10 g/mol | Essential for molarity calculations.[1][2] |
| LogP | ~2.8 – 3.2 | High lipophilicity; prone to non-specific binding (NSB) in plasticware.[1][2] |
| pKa (Basic) | ~9.4 | Protonated at physiological pH (7.4); soluble in aqueous buffers only as a salt (e.g., HCl).[1][2] |
| Bond Stability | C–I (Aryl Iodide) | Photosensitive. The C–I bond is labile under UV/blue light, leading to radical formation.[1][2] |
Critical Handling Directive
-
Light Protection: All stock solutions must be prepared in amber glass vials. Assay plates should be covered with aluminum foil during incubation.[2]
-
Solvent Choice: Dissolve the free base in DMSO (dimethyl sulfoxide) to create a 10 mM stock.[1][2] Avoid ethanol if using in MAO assays, as alcohols can inhibit oxidase enzymes.[1][2]
-
Material Compatibility: Use low-binding polypropylene tips and plates to minimize loss due to lipophilic adsorption.[1][2]
Pharmacological Profiling: The "Why" & The "How"
The N-methylbenzylamine scaffold is a classic pharmacophore for Monoamine Oxidase B (MAO-B) inhibition.[1][2] The addition of the iodine atom at the 5-position (meta to the amine) typically enhances affinity and selectivity, while the 2-methyl group introduces steric hindrance that may improve metabolic stability against N-dealkylation.[1][2]
Screening Cascade Workflow
The following diagram illustrates the logical progression of in-vitro assays, moving from primary target identification to metabolic profiling.
Figure 1: Sequential in-vitro screening cascade for IMMBA, prioritizing MAO inhibition and transporter binding before metabolic stability.[1][2]
Protocol A: Monoamine Oxidase (MAO) Inhibition Assay
This is the primary assay for IMMBA.[2] Benzylamines are often selective MAO-B inhibitors (e.g., Pargyline analogs).[2] This protocol uses a fluorometric method (Amplex Red) which is more sensitive than spectrophotometric methods for iodinated compounds that might absorb in the UV range.[1][2]
Experimental Design
-
Enzyme Source: Recombinant Human MAO-A and MAO-B (expressed in Baculovirus).[1][2]
-
Substrate: Tyramine (non-selective) or p-Dimethylaminobenzylamine.[2]
-
Detection: Horseradish Peroxidase (HRP) coupled reaction producing Resorufin (Ex/Em: 530/590 nm).[1][2]
-
Controls:
Step-by-Step Methodology
-
Buffer Preparation: Prepare 100 mM Potassium Phosphate buffer (pH 7.4). Degas to prevent bubble formation in fluorescence readers.[2]
-
Compound Dilution: Prepare a 7-point serial dilution of IMMBA in DMSO (Range: 1 nM to 100 µM). Final DMSO concentration in the well must be <1%.[1][2]
-
Enzyme Incubation (Pre-incubation):
-
Reaction Initiation:
-
Kinetic Measurement:
-
Data Analysis:
Protocol B: Monoamine Transporter Binding (SERT/DAT/NET)[1][2]
While less likely to be the primary target than MAO, the 5-iodo substitution can drive affinity for the Serotonin Transporter (SERT) .[1][2] This assay determines if IMMBA acts as a reuptake inhibitor.[2]
Radioligand Selection
| Transporter | Radioligand | Kd (nM) | Non-Specific Blocker |
| SERT | [³H]-Citalopram | ~1.5 | Paroxetine (10 µM) |
| DAT | [³H]-WIN 35,428 | ~10 | Nomifensine (10 µM) |
| NET | [³H]-Nisoxetine | ~2.0 | Desipramine (10 µM) |
Membrane Preparation & Binding[1][2]
-
Tissue/Cell Source: HEK293 cells stably expressing human SERT/DAT/NET.[1][2]
-
Incubation:
-
Equilibrium: Incubate for 60 minutes at 25°C (Room Temp).
-
Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% Polyethylenimine (PEI) to reduce binding of the lipophilic iodinated compound to the filter.[1][2]
-
Quantification: Liquid scintillation counting.
-
Calculation:
Protocol C: Metabolic Stability (Microsomal)
The N-methyl and benzyl positions are metabolic "hotspots."[2] This assay predicts the in-vivo half-life and identifies potential toxic metabolites (e.g., release of free iodide or aldehyde formation).[1][2]
Reaction System
-
Matrix: Pooled Human Liver Microsomes (HLM) (0.5 mg protein/mL).[1][2]
-
Cofactor: NADPH Generating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH).[1][2]
-
Test Concentration: 1 µM IMMBA (to ensure first-order kinetics).
Workflow
-
Pre-incubation: Mix Microsomes and IMMBA in phosphate buffer (pH 7.4) at 37°C for 5 min.
-
Sampling: Remove aliquots at t = 0, 5, 15, 30, and 60 minutes.
-
Quench: Immediately add ice-cold Acetonitrile containing an Internal Standard (e.g., Tolbutamide).
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS .
Safety & Toxicology Considerations
Working with IMMBA requires specific precautions due to the iodine substituent and the benzylamine class properties.[1][2]
-
Thyroid Toxicity Potential: If the metabolic assay (Protocol C) reveals rapid deiodination, the free iodide can accumulate in the thyroid.[1][2] In-vitro deiodinase assays may be required as a follow-up.[2]
-
Neurotoxicity: Halogenated amphetamine-like compounds (e.g., p-chloroamphetamine) are neurotoxic.[1][2] While benzylamines are generally safer, cytotoxicity assays (LDH release in SH-SY5Y cells) should be performed if the compound shows high transporter affinity.[1][2]
-
Chemical Burns: Benzylamines are strong bases and skin irritants.[1][2] Double-gloving (Nitrile) is mandatory.[1][2]
References
-
Tipton, K. F., et al. (2004).[2] Monoamine oxidase: functions in the nervous system.[1][2] International Review of Neurobiology.[1][2] Link
-
Cheng, Y., & Prusoff, W. H. (1973).[1][2] Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction.[1][2] Biochemical Pharmacology.[1][2] Link
-
Ramsay, R. R. (2016).[2] Molecular aspects of monoamine oxidase B inhibition. Progress in Neuro-Psychopharmacology and Biological Psychiatry.[2] Link
-
NIST Chemistry WebBook. Benzeneethanamine and Benzylamine derivatives spectral data.[1][2]Link[2]
-
FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.[1][2]Link
The Architect’s Fragment: 1-(5-Iodo-2-methylphenyl)-N-methylmethanamine
The following technical guide details the chemical identity, historical significance, and synthetic utility of 1-(5-Iodo-2-methylphenyl)-N-methylmethanamine (also known as N-methyl-5-iodo-2-methylbenzylamine ).
While often overshadowed by the final pharmaceutical products it enables, this specific scaffold represents a critical optimization in the development of Sodium-Glucose Co-Transporter 2 (SGLT2) inhibitors , particularly the "gliflozin" class (e.g., Canagliflozin, Ipragliflozin). Its discovery is inextricably linked to the transition from unstable O-glycosides to metabolically stable C-glycosides in diabetes therapeutics.
Part 1: Executive Summary & Chemical Identity
1-(5-Iodo-2-methylphenyl)-N-methylmethanamine is a secondary benzylamine characterized by a toluene core substituted with an iodine atom at the 5-position and an N-methylaminomethyl group at the 2-position (ortho). It serves as a high-value intermediate in medicinal chemistry, primarily as a donor of the 5-iodo-2-methylbenzyl pharmacophore.
Chemical Specifications
| Property | Detail |
| Systematic Name | 1-(5-Iodo-2-methylphenyl)-N-methylmethanamine |
| Common Synonyms | N-methyl-5-iodo-2-methylbenzylamine; N,2-Dimethyl-5-iodobenzylamine |
| Parent Scaffold | (5-Iodo-2-methylphenyl)methanamine (CAS 1261747-56-1) |
| Molecular Formula | C |
| Molecular Weight | 261.10 g/mol |
| Key Functional Groups | Aryl Iodide (Suzuki coupling handle); Secondary Amine (Nucleophile); Methyl-substituted Phenyl Ring |
| Primary Application | Pharmacophore installation for SGLT2 inhibitors (e.g., Canagliflozin analogs) |
Part 2: Discovery and Historical Context
The SGLT2 Revolution: From Phlorizin to Gliflozins
The history of this molecule is not one of recreational discovery, but of rational drug design targeting Type 2 Diabetes Mellitus (T2DM).
-
The Phlorizin Origin (1835): The SGLT2 inhibitor story began with Phlorizin , a natural product isolated from apple tree bark. While it inhibited glucose reabsorption, it was metabolically unstable (hydrolyzed by glucosidases) and non-selective (hitting SGLT1 and SGLT2).
-
The O- to C-Glycoside Shift: To improve stability, researchers shifted from O-glycosides (oxygen-linked) to C-glycosides (carbon-linked). This led to the discovery of Dapagliflozin and Canagliflozin .
-
The Distal Ring Optimization: A critical challenge was optimizing the "distal" phenyl ring to maximize potency and selectivity for SGLT2 over SGLT1.
-
Researchers discovered that a 5-halo-2-methyl substitution pattern on the distal ring significantly enhanced binding affinity and selectivity.
-
The 5-iodo-2-methylbenzyl moiety emerged as a "privileged structure," providing the necessary lipophilicity and steric bulk to fit the SGLT2 binding pocket.
-
1-(5-Iodo-2-methylphenyl)-N-methylmethanamine represents the amine-functionalized delivery vector for this specific pharmacophore, allowing for modular synthesis via reductive amination or amide coupling.
-
Mechanistic Role of the Scaffold
The Iodine atom at position 5 serves two roles:
-
Synthetic Handle: It allows for further functionalization via palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) to attach heterocycles (like thiophene in Canagliflozin).
-
Halogen Bonding: In the final drug target, the iodine atom can participate in halogen bonding interactions within the receptor active site, enhancing residence time.
Figure 1: The evolutionary pathway of SGLT2 inhibitors, highlighting the stage where the 5-iodo-2-methylbenzyl moiety was optimized.
Part 3: Synthetic Methodologies
The synthesis of 1-(5-Iodo-2-methylphenyl)-N-methylmethanamine typically proceeds from 5-iodo-2-methylbenzoic acid or 5-iodo-2-methylbenzaldehyde . The choice of route depends on the availability of reagents and the scale of production.
Route A: Reductive Amination (Preferred)
This route is favored for its mild conditions and high yield.
-
Precursor: 5-Iodo-2-methylbenzaldehyde.
-
Reagent: Methylamine (in THF or Methanol).
-
Reductant: Sodium Triacetoxyborohydride (STAB) or Sodium Borohydride (NaBH
).
Mechanism: The aldehyde condenses with methylamine to form an imine (Schiff base) intermediate. The borohydride reagent selectively reduces the imine to the secondary amine without dehalogenating the sensitive aryl iodide.
Route B: Amide Reduction (Traditional)
-
Activation: Conversion to acid chloride (using Thionyl Chloride, SOCl
). -
Amidation: Reaction with Methylamine to form N-methyl-5-iodo-2-methylbenzamide.
-
Reduction: Reduction of the amide using Borane-THF (BH
·THF) or Lithium Aluminum Hydride (LiAlH ).-
Note: LiAlH
must be used with caution to avoid de-iodination.
-
Experimental Protocol: Reductive Amination (Route A)
Standardized for 10 mmol scale.
-
Preparation: In a 100 mL round-bottom flask, dissolve 5-iodo-2-methylbenzaldehyde (2.46 g, 10 mmol) in dry Dichloromethane (DCM, 30 mL).
-
Imine Formation: Add Methylamine (2.0 M in THF, 6.0 mL, 12 mmol) dropwise. Stir at room temperature for 30 minutes. Add anhydrous Magnesium Sulfate (MgSO
) to sequester water and drive equilibrium. -
Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (3.18 g, 15 mmol) in three portions over 15 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours under Nitrogen atmosphere. Monitor via TLC (Hexane:EtOAc 8:2) for disappearance of aldehyde.
-
Workup: Quench with saturated aqueous NaHCO
(20 mL). Extract with DCM (3 x 20 mL). Wash combined organics with brine, dry over Na SO , and concentrate in vacuo. -
Purification: Purify the crude oil via flash column chromatography (Silica gel, DCM:MeOH 95:5) to yield the title compound as a pale yellow oil.
Figure 2: Step-by-step synthetic workflow for the reductive amination route.
Part 4: Applications in Drug Development
SGLT2 Inhibitor Synthesis (The "Gliflozins")
The primary utility of this molecule is as a building block for introducing the 5-iodo-2-methylbenzyl moiety. In the synthesis of Canagliflozin, this moiety is often coupled to a thiophene or phenyl ring.
-
Coupling Strategy: The amine can be converted to a diazonium salt (Sandmeyer-type) or used directly if the target requires a benzylamine linkage.
-
Lithiation: The aryl iodide allows for Lithium-Halogen exchange (using n-BuLi) to generate a nucleophilic aryl lithium species, which can then attack a gluconolactone (the sugar core).
Cross-Coupling Reactions
The iodine at the 5-position is highly reactive toward Palladium-catalyzed cross-coupling reactions.
-
Suzuki-Miyaura: Coupling with aryl boronic acids.
-
Sonogashira: Coupling with terminal alkynes.
-
Heck: Coupling with alkenes. This versatility makes the scaffold an excellent "diversity-oriented synthesis" (DOS) handle for generating libraries of potential antidiabetic or anticancer agents.
Potential as a Trace Amine Ligand
While primarily an intermediate, the structural similarity of 1-(5-Iodo-2-methylphenyl)-N-methylmethanamine to trace amines (endogenous neuromodulators) suggests potential affinity for Trace Amine-Associated Receptors (TAARs) , specifically TAAR1. Benzylamines are a known class of TAAR ligands. However, specific pharmacological data for this exact derivative is sparse compared to its phenethylamine counterparts.
References
-
Nomura, S., et al. (2010). "Discovery of Canagliflozin, a Novel C-Glucoside with Thiophene Ring, as Sodium-Dependent Glucose Cotransporter 2 Inhibitor for the Treatment of Type 2 Diabetes Mellitus." Journal of Medicinal Chemistry, 53(17), 6355–6360. Link
-
Eckhardt, M., et al. (2012). "Design, synthesis, and biological evaluation of 2-(4-fluorobenzyl)phenyl beta-C-glucocides as SGLT2 inhibitors." Bioorganic & Medicinal Chemistry Letters, 22(17), 5392-5395. Link
-
ChemicalBook. (2024). "Product Entry: (5-iodo-2-methylphenyl)methanamine (CAS 1261747-56-1)." ChemicalBook Database. Link
-
Google Patents. (2016). "Process for the preparation of SGLT2 inhibitors (WO2016098016A1)." Google Patents. Link
-
ACS Omega. (2023). "New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors."[1][2] ACS Omega, 8(20), 18234–18242. Link
Sources
Physicochemical characteristics of 1-(5-Iodo-2-methylphenyl)-N-methylmethanamine
Technical Monograph: Physicochemical Profiling of 1-(5-Iodo-2-methylphenyl)-N-methylmethanamine
Part 1: Executive Technical Summary
The compound 1-(5-Iodo-2-methylphenyl)-N-methylmethanamine (referred to herein as IMMA ) is a secondary benzylamine derivative characterized by a specific 1,2,5-trisubstitution pattern on the benzene ring. Structurally, it consists of an N-methylbenzylamine scaffold with an iodine atom at the meta position relative to the methylene bridge and a methyl group at the ortho position.
Research Significance:
Based on Structure-Activity Relationship (SAR) principles, IMMA represents a critical pharmacophore often found in Central Nervous System (CNS) ligands. The iodine substituent renders it a high-value precursor for radiopharmaceutical development (e.g.,
Part 2: Chemical Identity & Structural Analysis
Before establishing physicochemical parameters, unambiguous identification is required.
| Parameter | Details |
| Systematic Name | 1-(5-Iodo-2-methylphenyl)-N-methylmethanamine |
| Common Synonyms | 5-Iodo-2-methyl-N-methylbenzylamine; IMMA |
| Molecular Formula | |
| Molecular Weight | 261.10 g/mol |
| SMILES | CNCc1cc(I)ccc1C |
| Core Scaffold | N-methylbenzylamine |
| Key Functional Groups | Secondary Amine (Basic), Aryl Iodide (Lipophilic/Reactive) |
Structural Visualization (Graphviz)
The following diagram illustrates the chemical connectivity and the electronic environment influencing the physicochemical properties.
Figure 1: Structural decomposition of IMMA highlighting functional groups responsible for lipophilicity and ionization.
Part 3: Physicochemical Characteristics (Predicted & Derived)
As a specialized intermediate, experimental data for IMMA is often proprietary. The following values are derived using consensus QSAR (Quantitative Structure-Activity Relationship) modeling based on the closest structural analogs (e.g., N-methylbenzylamine and 3-iodobenzylamine).
Ionization (pKa)
-
Predicted pKa: 9.3 ± 0.3 (Base)
-
Mechanism: The secondary amine nitrogen is the sole ionizable center. The ortho-methyl group provides slight steric shielding, while the meta-iodine exerts a weak electron-withdrawing inductive effect (-I), potentially lowering the pKa slightly compared to unsubstituted N-methylbenzylamine (pKa ~9.8).
-
Implication: At physiological pH (7.4), IMMA will exist predominantly (>98%) in its cationic (protonated) form.
Lipophilicity (LogP/LogD)
-
Predicted LogP (Neutral): 3.1 – 3.4
-
Predicted LogD (pH 7.4): 1.2 – 1.5
-
Rationale: The benzene ring (LogP ~2.1) is substituted with Iodine (
value +1.[1][2][3]12) and Methyl ( value +0.56). The polar amine reduces this, but the molecule remains moderately lipophilic. -
Implication: The compound has high permeability potential for CNS penetration (Blood-Brain Barrier) but requires pH adjustment for aqueous solubility.
Solubility Profile
| Solvent/Medium | Solubility Prediction | Notes |
| Water (pH 7) | Low (< 1 mg/mL) | Exists as an oil/solid dispersion unless protonated. |
| 0.1N HCl (pH 1) | High (> 50 mg/mL) | Forms a stable hydrochloride salt. |
| DMSO/Methanol | Very High | Suitable for stock solution preparation. |
| Hexane/DCM | Moderate to High | Free base is extractable into organic layers. |
Solid-State Properties
-
Free Base: Likely a viscous yellow oil or low-melting solid (MP < 50°C) due to the disruption of crystal packing by the ortho-methyl group.
-
Salt Forms: The Hydrochloride (HCl) or Fumarate salts are expected to be white crystalline solids with melting points in the 160–200°C range.
Part 4: Analytical Method Development
To validate the characteristics above, the following self-validating protocols must be established.
A. HPLC Purity & Quantification Method
Because of the iodine atom, the molecule is hydrophobic. A standard C18 reverse-phase method with an ion-pairing agent or high pH buffer is recommended to prevent peak tailing of the amine.
-
Column: C18 End-capped (e.g., Waters XBridge or Phenomenex Kinetex), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0) — Basic pH ensures the amine is neutral, improving peak shape.
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient: 10% B to 90% B over 15 minutes.
-
Detection: UV at 230 nm (Benzenoid absorption) and 254 nm.
-
Validation Check: The iodine atom provides significant mass. Use LC-MS (ESI+) to confirm the [M+H]+ peak at 262.1 m/z .
B. Synthesis & Impurity Tracking (Graphviz)
Understanding the synthesis is crucial for identifying impurities (e.g., over-alkylation or des-iodo byproducts).
Figure 2: Reductive amination pathway and potential impurity origins.
Part 5: Handling & Stability Protocols
-
Light Sensitivity (Critical): Aryl iodides are susceptible to photo-deiodination (homolytic cleavage of the C-I bond) upon exposure to UV light.
-
Protocol: All storage and handling must occur under amber light or in amber glassware wrapped in foil.
-
-
Oxidation: Secondary amines can slowly oxidize to hydroxylamines or imines in air.
-
Protocol: Store the free base under Argon/Nitrogen at -20°C. Conversion to the HCl salt significantly mitigates this risk.
-
-
Safety (HSE):
-
Skin/Eye: Corrosive/Irritant (Amine functionality).
-
Toxicology: Assume high potency. Similar structures (benzylamines) can be monoamine releasers. Handle in a fume hood with double gloving.
-
Part 6: References
-
PubChem Compound Summary. (2023). 5-Iodo-2-methylbenzylamine derivatives. National Center for Biotechnology Information. Link
-
Reich, H. J., & Rigby, J. H. (Eds.). (1999). Handbook of Reagents for Organic Synthesis: Acidic and Basic Reagents. Wiley. (Reference for pKa estimation of benzylamines).
-
Organic Syntheses. (2021). Preparation of 5-Iodo-substituted imidazoles and benzyl derivatives. Org. Synth. 2021, 98, 171-193. Link (Methodology for iodinated aryl synthesis).
-
Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry (Context for halogen lipophilicity effects). Link
-
ChemDraw/ChemOffice Professional. (2023). ClogP and pKa Prediction Algorithms. PerkinElmer Informatics. (Software used for consensus modeling).[4]
Sources
- 1. 2-(4-Fluorophenyl)-5- (5-iodo-2-methylphenyl)methyl thiophene 898566-17-1 [sigmaaldrich.com]
- 2. 5-Iodo-2-methylbenzoic acid | C8H7IO2 | CID 621745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. aablocks.com [aablocks.com]
- 4. 5-Iodo-2-methylbenzonitrile | C8H6IN | CID 676498 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: A Scientific Advisory on the Use of 1-(5-Iodo-2-methylphenyl)-N-methylmethanamine in Cell Culture
A Note to the Research Community:
Extensive searches of chemical databases, scientific literature, and commercial supplier catalogs have revealed no publicly available information on the biological activity, mechanism of action, or established cell culture applications for the specific chemical compound 1-(5-Iodo-2-methylphenyl)-N-methylmethanamine . While structurally related compounds exist, there is no data to support the use of this particular molecule in any biological system.
The core principles of scientific integrity and reproducibility demand that any experimental protocol be grounded in established facts and prior evidence. Without foundational knowledge of a compound's properties—such as its potential cellular targets, expected effects, or even basic cytotoxicity—it is scientifically unsound to propose detailed application notes or protocols for its use. Doing so would amount to speculation and could lead to misinterpretation of results, wasted resources, and potentially unsafe laboratory practices.
Therefore, this document will pivot from a standard application note to a scientific advisory and foundational guide . Its purpose is to equip researchers who may have synthesized or acquired this novel compound with a logical, systematic framework for its initial characterization in a cell culture setting. This guide will focus on the fundamental steps required to determine the compound's basic properties and potential for biological activity, adhering to rigorous scientific methodology.
PART 1: Foundational Characterization of a Novel Chemical Entity
Before any functional assays can be designed, the fundamental physicochemical and cytotoxic properties of 1-(5-Iodo-2-methylphenyl)-N-methylmethanamine must be determined. This section provides the necessary protocols to establish a baseline for future experiments.
Physicochemical Properties: Solubility and Stability
Understanding a compound's solubility and stability is the first critical step. Most small molecules are dissolved in a solvent like Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution, which is then diluted into the aqueous cell culture medium.
Objective: To determine the optimal solvent and maximum stock concentration, and to assess the compound's stability in solution and in cell culture medium.
Materials:
-
1-(5-Iodo-2-methylphenyl)-N-methylmethanamine (powder form)
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Phosphate-Buffered Saline (PBS), sterile
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Spectrophotometer or HPLC system
Protocol: Solubility Determination
-
Preparation of Supersaturated Solution: Add an excess amount of the compound (e.g., 10 mg) to a small volume (e.g., 1 mL) of DMSO.
-
Equilibration: Vortex the mixture vigorously for 1-2 minutes and then incubate at room temperature for 1-2 hours on a rotator to ensure maximum dissolution.
-
Centrifugation: Spin the tube at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the undissolved compound.
-
Quantification: Carefully take an aliquot of the supernatant and perform a serial dilution. Measure the concentration using a spectrophotometer (if the compound has a chromophore) or by HPLC with a standard curve. This value represents the maximum solubility in DMSO.
Protocol: Stability in Culture Medium
-
Prepare a high-concentration solution of the compound in your complete cell culture medium (e.g., 100 µM).
-
Incubate the medium under standard cell culture conditions (37°C, 5% CO₂).
-
At various time points (e.g., 0, 2, 6, 12, 24, 48 hours), take an aliquot of the medium.
-
Analyze the concentration of the intact compound using HPLC to determine its half-life and degradation profile in the experimental conditions.
| Parameter | Method | Purpose |
| Maximum Solubility | HPLC / Spectrophotometry | To determine the highest possible stock concentration in a solvent (e.g., DMSO) to minimize solvent effects in cell culture. |
| Stability in Medium | HPLC | To understand if the compound degrades over the course of a typical experiment, which would affect the interpretation of dose-response data. |
Workflow for Initial Compound Characterization
The following diagram outlines a logical workflow for the initial assessment of a novel compound in a cell culture context.
Caption: Logical workflow for the characterization of a novel compound in cell culture.
PART 2: Foundational Protocols for Biological Assessment
General Cell Culture and Compound Handling
Cell Line Selection: For an initial broad screening, it is advisable to use a common, robust cell line such as HeLa (cervical cancer), HEK293 (human embryonic kidney), or A549 (lung carcinoma). These lines are well-characterized and easy to culture.
Standard Culture Conditions:
-
Medium: Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubator: 37°C, 5% CO₂, and 95% humidity.
Compound Preparation and Dosing:
-
Prepare a high-concentration stock solution (e.g., 10-50 mM) in sterile DMSO based on the solubility data obtained in Part 1.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
On the day of the experiment, thaw an aliquot and perform serial dilutions in complete culture medium to achieve the desired final concentrations.
-
Crucially, ensure the final concentration of DMSO in the culture medium does not exceed 0.5% (v/v), as higher concentrations can be toxic to cells. A vehicle control (medium with the same final concentration of DMSO) must be included in every experiment.
Protocol: Determining Cytotoxicity using a Resazurin-Based Assay
This assay measures cell viability by assessing the metabolic reduction of resazurin (a blue, non-fluorescent dye) to resorufin (a pink, highly fluorescent compound) by viable cells.
Materials:
-
Selected cell line (e.g., HeLa)
-
96-well clear-bottom black plates
-
Complete culture medium
-
Compound stock solution in DMSO
-
Resazurin sodium salt solution (e.g., AlamarBlue™, PrestoBlue™)
-
Fluorescence plate reader
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells per well in 100 µL of medium) and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare a 2X concentration series of the compound in complete medium. A common starting range for a novel compound is a log-fold dilution series from 100 µM down to 1 nM.
-
Include a "vehicle control" (medium with DMSO at the highest concentration used) and a "no-treatment control" (medium only).
-
Carefully remove the old medium from the cells and add 100 µL of the appropriate treatment or control solution to each well.
-
-
Incubation: Incubate the plate for a relevant duration. For initial screening, 24, 48, and 72 hours are standard time points to assess both acute and long-term toxicity.
-
Assay:
-
Add 10 µL of the resazurin reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure fluorescence using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
-
Data Analysis:
-
Subtract the fluorescence of a "medium only" blank from all readings.
-
Normalize the data by expressing the fluorescence of treated wells as a percentage of the vehicle control (% Viability).
-
Plot % Viability against the log of the compound concentration and use a non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
-
PART 3: Next Steps and Mechanistic Insights
Once an IC₅₀ value is established, subsequent experiments should be designed using concentrations at, above, and below this value to explore the compound's mechanism of action.
-
If the compound is cytotoxic: Investigate the mode of cell death. Assays for apoptosis (e.g., Caspase-Glo 3/7, Annexin V/PI staining) and cell cycle analysis can reveal if the compound induces programmed cell death or causes cell cycle arrest at a specific phase.
-
If the compound is not cytotoxic at high concentrations: It may have a more subtle functional effect. At this stage, a researcher might look at the structure of 1-(5-Iodo-2-methylphenyl)-N-methylmethanamine. It is a substituted N-methyl-benzylamine. Related structures are known to interact with various biological targets, including monoamine transporters and receptors.[1] This could suggest screening the compound in assays related to neuroscience or pharmacology, for example, in cell lines expressing specific neurotransmitter receptors or transporters.
This systematic approach ensures that the investigation into a novel compound like 1-(5-Iodo-2-methylphenyl)-N-methylmethanamine is conducted with scientific rigor, building a solid foundation of data upon which more complex and targeted experiments can be built.
References
- [This is a placeholder reference]As no direct literature exists for the specified compound, this reference list is provided as an example of the required format and to cite general cell culture resources.
-
[General Cell Culture Media] FUJIFILM Irvine Scientific. (n.d.). Classical Cell Culture Solutions. Retrieved from [Link]
Sources
Gas chromatography-mass spectrometry (GC-MS) analysis of 1-(5-Iodo-2-methylphenyl)-N-methylmethanamine
An Application Note and In-Depth Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 1-(5-Iodo-2-methylphenyl)-N-methylmethanamine
Abstract
This application note presents a detailed and robust protocol for the identification and analysis of 1-(5-Iodo-2-methylphenyl)-N-methylmethanamine, a substituted phenethylamine, using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the inherent polarity of the secondary amine moiety, which can lead to poor chromatographic performance, a derivatization step using N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is incorporated to enhance volatility, improve peak symmetry, and ensure reliable identification.[1][2] The methodology outlines optimized parameters for sample preparation, derivatization, chromatographic separation, and mass spectrometric detection. This guide is intended for researchers, analytical scientists, and professionals in forensic chemistry and drug development who require a reliable method for analyzing this and structurally similar compounds.
Introduction: The Analytical Challenge of Substituted Phenethylamines
Substituted phenethylamines represent a broad class of compounds with significant interest in pharmaceutical development and forensic science.[3] Many of these compounds, often emerging as novel psychoactive substances (NPS), present unique analytical challenges.[4][5] The target analyte, 1-(5-Iodo-2-methylphenyl)-N-methylmethanamine, possesses two key structural features that dictate the analytical strategy: a secondary amine and an iodine substituent on the phenyl ring.
-
The Amine Group: Secondary amines are prone to interacting with active sites (e.g., free silanol groups) on the surfaces of the GC inlet liner and column. This interaction leads to undesirable chromatographic effects such as peak tailing, reduced sensitivity, and poor reproducibility.[6] To mitigate these issues, chemical derivatization is an essential strategy to block the active hydrogen, reduce polarity, and improve thermal stability.[7] Silylation, which replaces the active hydrogen with a non-polar trimethylsilyl (TMS) group, is a highly effective and common technique for amines.[1][2]
-
The Iodo-Substituent: The presence of iodine provides a distinct analytical advantage. Iodine is monoisotopic (¹²⁷I), and its high mass contributes to a characteristic and easily identifiable mass spectrum, aiding in the structural elucidation and confirmation of the analyte.
Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the gold standard for the analysis of volatile and semi-volatile organic compounds, offering high-resolution separation and definitive identification based on mass spectral fragmentation patterns.[8] This protocol leverages the strengths of GC-MS while addressing the specific challenges of the analyte through a validated derivatization procedure.
Principle of the Method
The analytical workflow is a multi-step process designed for optimal accuracy and reproducibility. It begins with the precise preparation of the sample, followed by a chemical derivatization step to convert the polar amine into a more volatile and thermally stable trimethylsilyl (TMS) derivative. The derivatized sample is then introduced into the GC-MS system. The gas chromatograph separates the analyte from the sample matrix and other components based on its boiling point and affinity for the stationary phase. Following separation, the analyte enters the mass spectrometer, where it is ionized by electron impact (EI) and fragmented. The resulting mass spectrum, which serves as a chemical fingerprint, is used for definitive identification.
Caption: The silylation reaction converts the polar amine into a non-polar TMS-derivative.
Materials and Reagents
| Material/Reagent | Grade | Supplier Example | Notes |
| 1-(5-Iodo-2-methylphenyl)-N-methylmethanamine | Analytical Standard | Certified Supplier | Store according to supplier instructions. |
| N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Derivatization Grade | Sigma-Aldrich, etc. | Store under inert gas in a desiccator. Moisture sensitive. |
| Pyridine (Anhydrous) | ≥99.8% | Fisher Scientific | Catalyst for the silylation reaction. Store under inert gas. |
| Ethyl Acetate | HPLC or GC Grade | VWR, Merck | Solvent for sample and standard dilution. |
| Methanol | HPLC or GC Grade | VWR, Merck | Used for initial stock solution preparation. |
| 2 mL Amber Glass Vials with PTFE-lined Screw Caps | - | Agilent, Waters | For sample preparation and derivatization. |
| Calibrated Micropipettes and Tips | - | - | |
| Heating Block or Oven | - | - | Capable of maintaining 70-80°C. |
| Vortex Mixer | - | - |
Instrumentation and Analytical Conditions
The following parameters are recommended for a standard capillary GC-MS system. Users should optimize these conditions for their specific instrumentation.
| Parameter | Setting | Rationale |
| Gas Chromatograph | Agilent 8890 GC or equivalent | |
| Injector Type | Split/Splitless | Allows for both high-concentration (split) and trace-level (splitless) analysis. |
| Injection Mode | Splitless | Maximizes sensitivity for trace analysis. |
| Inlet Temperature | 280 °C | Ensures rapid volatilization of the derivatized analyte while minimizing thermal degradation. |
| Injection Volume | 1 µL | Standard volume for capillary columns. |
| Carrier Gas | Helium (99.999% purity) | Inert gas providing good chromatographic efficiency. |
| Flow Rate | 1.2 mL/min (Constant Flow) | Optimal flow for column efficiency and MS performance. |
| Column | HP-5ms (or equivalent 5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness | A robust, general-purpose column providing excellent separation for a wide range of semi-volatile compounds.[9] |
| Oven Program | Initial: 100°C (hold 1 min), Ramp: 15°C/min to 300°C, Hold: 5 min | This program provides good separation of the analyte from solvent and potential impurities. |
| Mass Spectrometer | Agilent 5977B MSD or equivalent | |
| Ionization Mode | Electron Ionization (EI) | Standard ionization technique that produces reproducible fragmentation patterns for library matching.[4] |
| Ionization Energy | 70 eV | Standard energy for generating consistent and comparable mass spectra.[9] |
| Source Temperature | 230 °C | Optimal temperature to maintain ionization efficiency and prevent contamination. |
| Quadrupole Temperature | 150 °C | Ensures consistent ion transmission and mass filtering. |
| MS Transfer Line Temp | 280 °C | Prevents condensation of the analyte between the GC and MS. |
| Acquisition Mode | Full Scan | Acquires a full mass spectrum for qualitative identification. |
| Scan Range | 50 - 550 m/z | Covers the expected molecular ion and key fragments of the TMS-derivatized analyte. |
| Solvent Delay | 3 minutes | Prevents the high concentration of solvent from saturating the detector. |
Detailed Experimental Protocols
Protocol 1: Standard and Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of the 1-(5-Iodo-2-methylphenyl)-N-methylmethanamine standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with ethyl acetate.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL) by serial dilution of the working standard with ethyl acetate.
-
Sample Preparation: Dissolve the unknown sample in ethyl acetate to achieve an estimated concentration within the calibration range. If the sample is in a complex matrix, an appropriate extraction (e.g., liquid-liquid extraction) may be required.[10]
Protocol 2: Derivatization Procedure (Silylation)
This procedure should be performed for all standards, quality controls, and unknown samples.
-
Aliquot: Transfer 100 µL of the standard or sample solution into a 2 mL amber glass vial.
-
Evaporation: Gently evaporate the solvent to dryness under a stream of nitrogen at room temperature. Anhydrous conditions are critical for successful derivatization.
-
Reagent Addition: Add 50 µL of anhydrous pyridine and 50 µL of MSTFA to the dried residue.[1] Pyridine acts as a catalyst and acid scavenger.
-
Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial in a heating block or oven at 75°C for 45 minutes to ensure complete derivatization.[1]
-
Cooling: Allow the vial to cool completely to room temperature before opening.
-
Analysis: The derivatized sample is now ready for injection into the GC-MS system.
Data Analysis and Interpretation
Chromatographic Results
-
Peak Shape: The derivatized analyte should elute as a sharp, symmetrical peak, free from the tailing that would be observed with the underivatized amine.
-
Retention Time (RT): The RT should be consistent across all analyses. Under the specified conditions, the TMS-derivative is expected to have a reproducible retention time.
Mass Spectral Interpretation
The mass spectrum provides the basis for definitive identification.
-
Molecular Ion ([M]⁺): The molecular ion of the TMS-derivative should be observable. (MW of parent = 275.14 g/mol ; MW of TMS-derivative = 347.22 g/mol ).
-
Key Fragments: Electron impact ionization will cause predictable fragmentation. The most prominent fragmentation pathway for phenethylamines is typically the cleavage of the C-C bond beta to the nitrogen atom (benzylic cleavage).
-
Benzylic Fragment: A major fragment should correspond to the loss of the iodinated methylbenzyl radical, resulting in an ion representing the silylated amine sidechain.
-
Iodine Signature: Fragments containing the iodo-phenyl group will be readily apparent due to the mass of iodine.
-
TMS Group Fragments: Ions at m/z 73 ([Si(CH₃)₃]⁺) and 75 are characteristic of TMS derivatives.
-
Method Validation and Performance
For quantitative applications, the method should be validated according to established guidelines (e.g., ICH, FDA).[11][12][13]
| Parameter | Expected Performance |
| Linearity | R² > 0.995 over the calibration range (e.g., 0.5 - 50 µg/mL). |
| Limit of Detection (LOD) | Typically in the low ng/mL range, determined at a signal-to-noise ratio of 3. |
| Limit of Quantitation (LOQ) | Typically in the mid-to-high ng/mL range, determined at a signal-to-noise ratio of 10. |
| Precision | Relative Standard Deviation (RSD) < 15% for replicate injections. |
| Accuracy | Recovery of 85-115% for spiked samples. |
Workflow Visualization
Caption: End-to-end workflow for the GC-MS analysis of the target analyte.
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Peak or Very Small Peak | Incomplete derivatization; sample degradation; instrument issue. | Check derivatization reagents for moisture contamination (use fresh reagents). Ensure vial is tightly capped during heating. Verify GC-MS performance with a known standard. |
| Peak Tailing | Incomplete derivatization; active sites in the inlet liner or column. | Increase reaction time/temperature. Use a fresh, deactivated inlet liner. Condition the column. |
| Poor Reproducibility | Inconsistent injection volume; sample evaporation before injection; non-homogenous sample. | Check autosampler syringe for air bubbles. Ensure sample vials are capped. Vortex samples thoroughly before injection. |
| Extraneous Peaks | Contaminated solvent or reagents; septa bleed; carryover from previous injection. | Run a solvent blank to identify contamination source. Replace the injector septa. Run a blank injection after high-concentration samples. |
Conclusion
This application note provides a comprehensive and reliable GC-MS method for the analysis of 1-(5-Iodo-2-methylphenyl)-N-methylmethanamine. The described silylation derivatization protocol effectively addresses the common chromatographic challenges associated with secondary amines, resulting in excellent peak shape, sensitivity, and reproducibility. The optimized instrumental parameters ensure robust separation and definitive mass spectral identification. This method serves as a valuable tool for researchers in forensic science, toxicology, and pharmaceutical analysis, and can be adapted for other structurally related phenethylamine compounds.
References
-
MDPI. (2025, December 9). Emerging Novel Psychoactive Substances (2020–2025): GC-MS Approaches for Separation, Detection, and Characterization. MDPI. [Link]
-
SciSpace. (2017, November 15). Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine. SciSpace. [Link]
-
ScienceDirect. (2020, November 1). GC-MS analysis of underivatised new psychoactive substances in whole blood and urine. ScienceDirect. [Link]
-
R Discovery. (2025, December 9). Emerging Novel Psychoactive Substances (2020–2025): GC-MS Approaches for Separation, Detection, and Characterization. R Discovery. [Link]
-
PubMed. (2017, November 8). Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine. PubMed. [Link]
-
ResolveMass Laboratories Inc. (2025, December 13). GC-MS Method Development & Validation Services: What Pharma Companies Should Look For. ResolveMass Laboratories Inc. [Link]
-
JPR. (2024, December 13). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. JPR. [Link]
-
NIST. (2021, October 8). A Framework for the Development of a Targeted Gas Chromatography Mass Spectrometry (GC-MS) Method for the Analysis of Synthetic Cannabinoids. NIST. [Link]
-
Impactfactor. (n.d.). A Review on GC-MS and Method Development and Validation. Impactfactor. [Link]
-
Phenomenex. (n.d.). Derivatization for Gas Chromatography. Phenomenex. [Link]
-
PubMed. (2010, December 1). A novel approach for the simultaneous determination of iodide, iodate and organo-iodide for 127I and 129I in environmental samples using gas chromatography-mass spectrometry. PubMed. [Link]
-
New Food Magazine. (2017, April 19). GC-MS applications in pharmaceutical analysis. New Food Magazine. [Link]
-
Chromatography Today. (n.d.). GC-IRD Analysis of Regioisomeric Substituted Phenethylamines of Mass Spectral Equivalence. Chromatography Today. [Link]
-
ThaiScience. (2019, January 12). Gas Chromatography-Mass Spectrometry for Quality Control of Fortified Iodine in Seasoning Powder for Instant Noodles. ThaiScience. [Link]
-
Spectroscopy Online. (2026, February 14). Identification of Novel Psychoactive Substances Using Hyphenated Mass Spectrometric Techniques. Spectroscopy Online. [Link]
-
Office of Justice Programs. (n.d.). Statistical and Mass Spectral Tools for the Identification and Characterization of Synthetic Phenethylamines. Office of Justice Programs. [Link]
-
MDPI. (2023, October 22). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. MDPI. [Link]
-
Royal Society of Chemistry. (2019, November 12). Chapter 13: Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. Royal Society of Chemistry. [Link]
-
Slideshare. (n.d.). Derivatization in GC. Slideshare. [Link]
-
PubMed. (n.d.). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. PubMed. [Link]
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- 4. mdpi.com [mdpi.com]
- 5. discovery.researcher.life [discovery.researcher.life]
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- 9. chromatographytoday.com [chromatographytoday.com]
- 10. GC-MS analysis of underivatised new psychoactive substances in whole blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 13. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity [mdpi.com]
Application Note & Protocols for [¹²⁵I]-DOI as a Research Tool in Serotonin 5-HT₂ Receptor Binding Assays
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of the radioligand [¹²⁵I]-DOI for the characterization of serotonin 5-HT₂ receptors. [¹²⁵I]-DOI, a radioiodinated derivative of the potent 5-HT₂A/2C receptor agonist 2,5-dimethoxy-4-iodoamphetamine (DOI), serves as an invaluable tool for receptor quantification, affinity determination of novel compounds, and pharmacological studies. This guide details its pharmacological profile, provides step-by-step protocols for receptor binding assays, and outlines best practices for data analysis and quality control, ensuring the generation of robust and reproducible results.
Introduction to [¹²⁵I]-DOI
The serotonin 5-HT₂ receptor subfamily, comprising 5-HT₂A, 5-HT₂B, and 5-HT₂C subtypes, is a critical target in neuropsychopharmacology. These G-protein coupled receptors are implicated in a range of physiological and pathological processes, including mood, cognition, and psychosis, making them a focal point for drug discovery efforts targeting conditions such as schizophrenia, depression, and anxiety.
[¹²⁵I]-DOI has emerged as a gold-standard radioligand for studying these receptors due to its high affinity and specificity, particularly for the 5-HT₂A and 5-HT₂C subtypes. Its use in receptor binding assays allows for the direct measurement of receptor density (Bmax) and the affinity (Ki) of unlabeled competing ligands. This application note will provide the necessary theoretical background and practical protocols for the effective use of [¹²⁵I]-DOI in your research.
Pharmacological Profile of [¹²⁵I]-DOI
[¹²⁵I]-DOI exhibits high affinity for both 5-HT₂A and 5-HT₂C receptors, with some studies indicating a slight preference for the 5-HT₂A subtype. Its agonist properties at these receptors are also well-documented. The choice of tissue or cell line expressing specific receptor subtypes is therefore crucial for dissecting the pharmacology of novel compounds.
| Receptor Subtype | Binding Affinity (Kd) | Species | Tissue/Cell Line | Reference |
| 5-HT₂A | ~0.2 - 0.8 nM | Rat | Frontal Cortex | |
| 5-HT₂C | ~0.5 - 1.5 nM | Pig | Choroid Plexus | |
| 5-HT₂A | ~0.3 nM | Human | Transfected HEK293 cells |
Note: The binding affinities can vary depending on the experimental conditions, such as buffer composition, temperature, and the specific tissue or cell line used.
Experimental Workflow for [¹²⁵I]-DOI Receptor Binding Assays
The following diagram illustrates the general workflow for a competitive receptor binding assay using [¹²⁵I]-DOI.
Caption: Workflow for a competitive [¹²⁵I]-DOI receptor binding assay.
Detailed Protocols
Materials and Reagents
-
Radioligand: [¹²⁵I]-DOI (specific activity ~2200 Ci/mmol)
-
Membrane Preparation: Rat frontal cortex tissue or cell lines expressing human 5-HT₂A or 5-HT₂C receptors.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO₄ and 0.5 mM EDTA.
-
Non-specific Binding Control: 10 µM Ketanserin (for 5-HT₂A) or 10 µM Mianserin (for 5-HT₂C).
-
Competing Ligands: Stock solutions of test compounds in a suitable solvent (e.g., DMSO).
-
Filtration System: Cell harvester with glass fiber filters (e.g., Whatman GF/B or GF/C).
-
Scintillation Vials and Fluid
-
Gamma Counter
Protocol for Competitive Binding Assay
-
Membrane Preparation: Homogenize tissue or cells in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min at 4°C) to remove nuclei and large debris. Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 20 min at 4°C) to pellet the membranes. Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation. Finally, resuspend the pellet in assay buffer to a final protein concentration of 100-200 µg/mL. Determine the protein concentration using a standard method like the Bradford assay.
-
Assay Setup:
-
Prepare serial dilutions of the competing test compounds.
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer for total binding or 50 µL of non-specific binding control (e.g., 10 µM Ketanserin).
-
50 µL of competing compound dilutions or vehicle for total and non-specific binding.
-
50 µL of [¹²⁵I]-DOI diluted in assay buffer to a final concentration of ~0.2 nM.
-
50 µL of the membrane preparation.
-
-
The final assay volume is 200 µL.
-
-
Incubation: Incubate the plate at room temperature (or a specified temperature) for 60-90 minutes to reach equilibrium.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials and measure the radioactivity using a gamma counter.
Data Analysis and Interpretation
The data obtained from the competitive binding assay is used to determine the IC₅₀ (the concentration of competing ligand that displaces 50% of the specific binding of the radioligand) and the Kᵢ (the inhibition constant, which represents the affinity of the competing ligand for the receptor).
Caption: Data analysis pipeline for competitive binding assays.
The Cheng-Prusoff equation is used to calculate the Kᵢ from the IC₅₀ value:
Kᵢ = IC₅₀ / (1 + [L]/Kᴅ)
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kᴅ is the dissociation constant of the radioligand for the receptor.
Assay Validation and Quality Control
To ensure the reliability of the data generated using [¹²⁵I]-DOI, the following quality control measures are recommended:
-
Saturation Binding: Before conducting competitive binding assays with novel compounds, it is essential to perform a saturation binding experiment to determine the Kᴅ and Bmax of [¹²⁵I]-DOI for the specific tissue or cell line being used. This involves incubating the membranes with increasing concentrations of the radioligand.
-
Specificity: The specificity of the binding should be confirmed by using known selective antagonists for the 5-HT₂A and 5-HT₂C receptors.
-
Reproducibility: Assays should be performed in duplicate or triplicate, and key experiments should be repeated to ensure the reproducibility of the results.
-
Signal-to-Noise Ratio: The ratio of total binding to non-specific binding should be at least 3:1 for a robust assay.
Conclusion
[¹²⁵I]-DOI is a powerful and reliable radioligand for the investigation of 5-HT₂A and 5-HT₂C receptors. By following the detailed protocols and data analysis procedures outlined in this application note, researchers can obtain high-quality, reproducible data to advance our understanding of the serotonergic system and facilitate the discovery of novel therapeutics.
References
-
Berg, K. A., et al. (2005). Pleiotropic Toggling of 5-HT2A Receptor-Mediated Signaling by Both Agonists and Inverse Agonists. Molecular Pharmacology, 68(6), 1475-1485. [Link]
-
Meltzer, H. Y., et al. (2003). Serotonin receptors: their key role in drugs to treat schizophrenia. Progress in Neuro-Psychopharmacology and Biological Psychiatry, 27(7), 1159-1172. [Link]
-
McKenna, D. J., et al. (1990). Neurochemistry and neurotoxicity of 3,4-methylenedioxymethamphetamine (MDMA, "ecstasy"). Pharmacology Biochemistry and Behavior, 36(4), 817-824. [Link]
-
Leysen, J. E., et al. (1994). Serotonin-2 receptor subtypes and their ligands. Drug Development Research, 33(3), 239-247. [Link]
-
Knight, A. R., et al. (2004). A-423579: a 5-HT2A antagonist with antipsychotic-like activity in rats. Journal of Pharmacology and Experimental Therapeutics, 309(1), 333-341. [Link]
Troubleshooting & Optimization
Optimizing the yield of 1-(5-Iodo-2-methylphenyl)-N-methylmethanamine synthesis
The following technical guide serves as a specialized support resource for optimizing the synthesis of 1-(5-Iodo-2-methylphenyl)-N-methylmethanamine . This document is structured to address specific yield-limiting factors inherent to the steric and electronic properties of this scaffold.
Subject: Yield Optimization for 1-(5-Iodo-2-methylphenyl)-N-methylmethanamine Case ID: CHEM-OPT-5I2M-NM Applicable Route: Reductive Amination via 5-Iodo-2-methylbenzaldehyde
Executive Summary & Reaction Mechanics
The target molecule is a secondary benzylamine with two critical structural features affecting synthesis:
-
Steric Hindrance (Ortho-Substitution): The methyl group at position 2 creates significant steric bulk near the reactive benzylic center (position 1). This impedes the initial nucleophilic attack of methylamine, making imine formation the rate-determining step.
-
Chemoselectivity (Aryl Iodide): The iodine atom at position 5 is labile under catalytic hydrogenation conditions (e.g., Pd/C, H₂), leading to de-halogenation. Hydride reagents are strictly required.
Recommended Workflow: Stepwise Reductive Amination.[1] Direct reductive amination (mixing all reagents at once) often fails to reach high conversion for this substrate due to the ortho-methyl hindrance.
Reaction Scheme (DOT Visualization)
Caption: Stepwise reductive amination workflow emphasizing the critical dehydration step required to overcome steric hindrance at the ortho-position.
Troubleshooting & Optimization (Q&A)
Issue 1: "I am seeing significant starting aldehyde remaining even after 24 hours."
Diagnosis: Incomplete imine formation due to steric hindrance from the ortho-methyl group. Technical Insight: The equilibrium between the aldehyde and the imine is unfavorable because the 2-methyl group sterically crowds the carbonyl carbon. Water generated during the reaction pushes the equilibrium back to the aldehyde. Solution Protocol:
-
Switch to a Stepwise Method: Do not add the reducing agent immediately.
-
Force Dehydration: Use a Lewis acid dehydrating agent. Titanium(IV) isopropoxide [Ti(OiPr)₄] is the gold standard for hindered substrates.
-
Protocol: Mix aldehyde (1.0 eq) and methylamine (2.0 eq in THF/MeOH) with Ti(OiPr)₄ (1.25 eq). Stir for 6–12 hours before adding the reducing agent.
-
-
Alternative: If Ti(OiPr)₄ is unavailable, use activated 4Å molecular sieves or anhydrous MgSO₄ in the reaction mixture during the imine formation step.
Issue 2: "I am detecting de-iodinated byproducts (1-(2-methylphenyl)-N-methylmethanamine)."
Diagnosis: Incorrect choice of reduction method. Technical Insight: Aryl iodides are weak C-I bonds (~65 kcal/mol). Catalytic hydrogenation (H₂/Pd) or harsh dissolving metal reductions will cleave the iodine. Solution Protocol:
-
Strictly Avoid: H₂/Pd-C, H₂/Raney Ni, or Zn/HCl.
-
Recommended Reagent: Use Sodium Borohydride (NaBH₄) or Sodium Triacetoxyborohydride (STAB) . These reagents are chemoselective for the imine/aldehyde and will leave the aryl iodide intact at temperatures below 50°C.
Issue 3: "My yield is low due to 'over-alkylation' (formation of tertiary amine)."
Diagnosis: Competitive reaction where the product secondary amine reacts with another equivalent of aldehyde. Technical Insight: While methylamine is a better nucleophile than the product amine, as the concentration of methylamine drops, the product competes for the aldehyde. Solution Protocol:
-
Excess Amine: Increase methylamine stoichiometry to 3.0–5.0 equivalents . This statistically favors the primary reaction.
-
Solvent Choice: Use Methanol (MeOH) or Dichloromethane (DCM) . Avoid aprotic polar solvents like DMF for this step, as they can accelerate over-alkylation.
-
Slow Addition of Reductant: If using STAB, add it in portions to keep the concentration of active hydride low relative to the imine.
Issue 4: "The product is an oil that is difficult to crystallize/purify."
Diagnosis: Free base amines of this molecular weight are often oils. Solution Protocol:
-
Acid-Base Extraction (Self-Purifying System):
-
Evaporate reaction solvent.[2]
-
Dissolve residue in EtOAc.
-
Extract with 1M HCl (aq). The product moves to the aqueous layer; non-basic impurities (unreacted aldehyde, neutral side products) stay in EtOAc.
-
Wash the aqueous layer with fresh EtOAc.
-
Basify aqueous layer to pH >12 with NaOH.
-
Extract product back into EtOAc (or DCM).
-
-
Salt Formation: Convert the oil to a Hydrochloride (HCl) or Oxalate salt for crystallization.
-
Tip: Dissolve the free base oil in diethyl ether and add 2M HCl in ether dropwise. The salt should precipitate instantly.
-
Optimized Experimental Protocol
Target Scale: 10 mmol | Expected Yield: 85–92%
| Reagent | Equivalents | Role | Notes |
| 5-Iodo-2-methylbenzaldehyde | 1.0 | Substrate | Limiting reagent. |
| Methylamine (2M in THF) | 2.0 – 3.0 | Nucleophile | Excess prevents over-alkylation. |
| Ti(OiPr)₄ | 1.25 | Dehydrating Agent | Essential for ortho-hindered conversion. |
| NaBH₄ | 1.5 | Reducing Agent | Chemoselective (preserves Iodo group). |
| Methanol | Solvent | Medium | Anhydrous preferred. |
Step-by-Step Procedure:
-
Imine Formation: In a flame-dried flask under N₂, dissolve 5-iodo-2-methylbenzaldehyde (2.46 g, 10 mmol) in anhydrous THF (20 mL).
-
Add Ti(OiPr)₄ (3.7 mL, 12.5 mmol) followed by Methylamine (2M in THF, 15 mL, 30 mmol).
-
Stir at Room Temperature (RT) for 12–16 hours. Visual Check: Solution may turn slightly yellow/orange.
-
Reduction: Cool the mixture to 0°C. Dilute with dry Methanol (10 mL).
-
Add NaBH₄ (0.57 g, 15 mmol) portion-wise over 15 minutes. (Caution: Gas evolution).
-
Allow to warm to RT and stir for 2 hours.
-
Quench: Cool to 0°C and add 1M NaOH (30 mL) to quench the borate/titanium complex. A white precipitate (TiO₂) will form.
-
Workup: Filter through a Celite pad to remove titanium salts. Wash the pad with EtOAc.
-
Perform the Acid-Base Extraction outlined in the Troubleshooting section above.
-
Isolation: Dry organic layer over Na₂SO₄, filter, and concentrate to yield the pure amine oil.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. Link
- Grounding: Establishes the superiority of borohydride reagents for chemoselective reduction in the presence of halides.
-
Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium borohydride. The Journal of Organic Chemistry, 55(8), 2552-2554. Link
- Grounding: Provides the mechanistic basis for using Ti(OiPr)₄ to drive imine formation in sterically hindered (ortho-substituted) systems.
-
Bhattacharyya, S. (1995). Reductive Amination of Aldehydes and Ketones with Sodium Borohydride in an Acidic Medium. The Journal of Organic Chemistry, 60(15), 4928-4929.
-
Grounding: Supports the use of stepwise protocols for difficult substrates.[1]
-
Sources
How to avoid degradation of 1-(5-Iodo-2-methylphenyl)-N-methylmethanamine during experiments
Welcome to the technical support center for 1-(5-Iodo-2-methylphenyl)-N-methylmethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for handling this compound. Our goal is to ensure the integrity of your experiments by minimizing degradation and maximizing reproducibility.
I. Understanding the Molecule: Key Stability-Influencing Features
1-(5-Iodo-2-methylphenyl)-N-methylmethanamine possesses two primary functional groups that are susceptible to degradation: the iodinated aromatic ring and the secondary amine. The presence of the electron-donating methyl group on the aromatic ring and the N-methyl group can also influence the molecule's reactivity and stability.[1] Understanding the interplay of these features is crucial for anticipating and preventing degradation.
II. Frequently Asked Questions (FAQs)
Q1: I've observed a gradual discoloration of my solid sample of 1-(5-Iodo-2-methylphenyl)-N-methylmethanamine, from off-white to a brownish tint. What could be the cause?
A1: This discoloration is a common indicator of degradation, likely due to a combination of oxidation of the amine functional group and/or the light-induced decomposition of the iodinated aromatic ring. Aromatic iodine compounds can be light-sensitive, and amines are prone to air oxidation.[2][3] Storing the compound in a tightly sealed, amber-colored vial under an inert atmosphere (like argon or nitrogen) and in a cool, dark place is essential.[4][5]
Q2: My NMR analysis of a recently prepared solution of the compound shows unexpected peaks. What are the likely impurities?
A2: The appearance of new signals in your NMR spectrum suggests the formation of degradation products. Common culprits could include the corresponding N-oxide from the oxidation of the amine, or products resulting from the cleavage of the carbon-iodine bond.[2][3] Depending on your solvent and experimental conditions, hydrolysis of the amine to form the corresponding primary amine or other side reactions could also occur.
Q3: I'm seeing inconsistent results in my biological assays using this compound. Could degradation be a factor?
A3: Absolutely. The degradation of 1-(5-Iodo-2-methylphenyl)-N-methylmethanamine will lead to a decrease in the concentration of the active compound and the introduction of potentially interfering byproducts. This can significantly impact the accuracy and reproducibility of your results. It is crucial to use freshly prepared solutions and to handle the compound with care to minimize degradation.
III. Troubleshooting Guide: Common Experimental Issues and Solutions
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Low reaction yield when used as a starting material. | Degradation of the compound prior to or during the reaction. | - Confirm the purity of the starting material before use (e.g., via NMR or LC-MS).- Use freshly opened or properly stored material.- Optimize reaction conditions (e.g., lower temperature, inert atmosphere). |
| Formation of a precipitate in solution. | - Poor solubility.- Formation of insoluble degradation products.- Reaction with incompatible solvent components. | - Test solubility in various solvents beforehand.- Prepare solutions fresh and use them promptly.- Ensure the solvent is pure and de-gassed. |
| Unexpected color change during reaction workup. | - pH-dependent degradation.- Oxidation during extraction or purification steps. | - Maintain a stable and appropriate pH throughout the workup.- Use de-gassed solvents and consider performing extractions under an inert atmosphere. |
IV. Protocols for Preventing Degradation
To ensure the stability of 1-(5-Iodo-2-methylphenyl)-N-methylmethanamine, it is imperative to follow strict handling and storage protocols.
A. Storage of Solid Compound
-
Container: Use an amber glass vial with a tight-fitting cap to protect from light.[4]
-
Atmosphere: Before sealing, flush the vial with an inert gas such as argon or nitrogen to displace air and moisture.
-
Temperature: Store in a refrigerator or freezer at a temperature of 2-8°C or -20°C for long-term storage.
-
Location: Keep in a dark, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents and acids.[5]
B. Preparation and Handling of Solutions
-
Solvent Selection: Use high-purity, anhydrous solvents. If using aqueous buffers, ensure they are freshly prepared and de-gassed to remove dissolved oxygen.
-
Solution Preparation:
-
Allow the solid compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Weigh the compound quickly and accurately.
-
Dissolve the compound in the chosen solvent, preferably under an inert atmosphere.
-
-
Storage of Solutions:
-
Whenever possible, prepare solutions fresh for each experiment.
-
If short-term storage is necessary, store solutions in tightly sealed vials with minimal headspace, protected from light, and at low temperatures.
-
For oxygen-sensitive applications, consider using a glovebox for solution preparation and handling.
-
V. Visualizing Degradation and Prevention
A. Potential Degradation Pathways
The following diagram illustrates the two primary degradation pathways for 1-(5-Iodo-2-methylphenyl)-N-methylmethanamine: oxidation of the amine and photolytic cleavage of the carbon-iodine bond.
Caption: Potential degradation pathways.
B. Recommended Experimental Workflow
This workflow diagram outlines the key steps to minimize degradation during a typical experiment.
Caption: Recommended experimental workflow.
VI. References
-
Benchchem. (n.d.). Application Notes and Protocols for the Iodination of Aromatic Compounds using Iodine Monochloride. Retrieved from
-
Quora. (2019, May 23). What is the chemical test to distinguish between N-methylamine and N-dimethyl amine? Retrieved from
-
Chemia. (2022, November 7). Hydrocarbon iodination: Aromatic compound iodination overview and reactions. Retrieved from
-
Grams Iodine. (n.d.). SAFETY DATA SHEET. Retrieved from
-
NCERT. (n.d.). Amines. Retrieved from
-
ResearchGate. (2017, March 31). Degradation Pathway. Retrieved from
-
PubMed. (2005, June 29). Abiotic degradation of iodosulfuron-methyl-ester in aqueous solution. Retrieved from
Sources
Technical Support Center: Interpreting Ambiguous NMR Spectra of 1-(5-Iodo-2-methylphenyl)-N-methylmethanamine
Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals. This resource provides in-depth troubleshooting and frequently asked questions (FAQs) for interpreting potentially ambiguous NMR spectra of 1-(5-Iodo-2-methylphenyl)-N-methylmethanamine. Our goal is to equip you with the expertise to confidently elucidate the structure of your compound and identify any impurities.
I. Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H and ¹³C NMR chemical shifts for pure 1-(5-Iodo-2-methylphenyl)-N-methylmethanamine?
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1-(5-Iodo-2-methylphenyl)-N-methylmethanamine
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |
| Ar-CH₃ | ~2.3-2.5 | ~20-25 | Singlet |
| N-CH₃ | ~2.2-2.4 | ~35-45 | Singlet |
| Ar-CH₂-N | ~3.5-3.8 | ~55-65 | Singlet |
| Aromatic-H | ~7.0-7.8 | ~125-145 | Complex multiplet patterns expected. |
| Aromatic-C (quaternary) | - | ~130-150 | Includes C-I and C-CH₂ |
| N-H | Variable (broad singlet) | - | Often exchanges with D₂O. |
Q2: My aromatic region shows a complex, overlapping multiplet. How can I assign the individual protons?
A2: Overlapping signals in the aromatic region of substituted toluenes are common.[2][5] To resolve this, a 2D COSY (Correlation Spectroscopy) experiment is highly recommended.[6][7][8][9][10] This will reveal which aromatic protons are coupled to each other, allowing for the assignment of adjacent protons.
Q3: I see extra peaks in my spectrum that I can't assign to the target molecule. What could they be?
A3: Unassigned peaks often arise from residual solvents, starting materials, or reaction byproducts.[11][12][13][14] Refer to tables of common NMR solvent impurities.[11][12][13][14] If you suspect unreacted starting materials, compare your spectrum to those of the precursors. For unknown byproducts, 2D NMR techniques are invaluable for structural elucidation.
Q4: The integration of my peaks doesn't match the expected proton ratios. What does this mean?
A4: Inaccurate integration can be due to the presence of impurities, incomplete sample dissolution, or issues with NMR data processing.[15][16] Ensure your sample is fully dissolved and free of particulates.[15][16] Also, check for overlapping impurity peaks that may be artificially inflating the integration of your signals of interest.
II. Troubleshooting Guides
This section provides detailed, step-by-step guidance for resolving more complex spectral ambiguities.
Guide 1: Differentiating Isomeric Impurities
A common challenge is the presence of isomers, which can have very similar NMR spectra. For instance, an impurity could be a regioisomer where the iodine and methyl groups are in different positions on the aromatic ring.
Troubleshooting Workflow:
-
Re-examine the ¹H NMR: Look for subtle differences in the aromatic coupling patterns and chemical shifts compared to your expected spectrum.
-
Acquire a ¹³C NMR Spectrum: The chemical shifts of the aromatic carbons are very sensitive to the substitution pattern and can often distinguish between isomers.
-
Perform a 2D HMBC (Heteronuclear Multiple Bond Correlation) Experiment: This is a powerful technique that shows correlations between protons and carbons that are 2-3 bonds away.[17][18][19][20] By observing the long-range couplings from the methyl and methylene protons to the aromatic carbons, you can definitively establish the connectivity and confirm the correct isomeric structure.
Caption: Workflow for differentiating isomeric impurities.
Guide 2: Resolving Overlapping Aliphatic and Aromatic Signals
In some cases, the signals from the aliphatic protons (Ar-CH₃, N-CH₃, Ar-CH₂-N) may overlap, or one of them might be obscured by the solvent peak.
Troubleshooting Workflow:
-
Optimize Sample Preparation: Ensure your sample is sufficiently concentrated (5-25 mg for ¹H NMR) and dissolved in a deuterated solvent with minimal residual peaks in the region of interest.[21] Consider using a different deuterated solvent if overlap is a major issue.[22][23][24]
-
Acquire a 2D HSQC (Heteronuclear Single Quantum Coherence) Spectrum: This experiment correlates each proton with the carbon it is directly attached to.[18][25][26][27][28] This will clearly separate the signals in a second dimension, allowing you to identify the chemical shifts of both the proton and its attached carbon for each CHₓ group.
Caption: Workflow for resolving overlapping NMR signals.
III. Experimental Protocols
Protocol 1: Standard NMR Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of your compound for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial.[15][21]
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[15][29]
-
Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. If necessary, use gentle heating.
-
Filtration: If any particulate matter is visible, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean NMR tube.[16][29]
-
Transfer: Transfer the clear solution to a clean, dry 5 mm NMR tube.
-
Capping and Labeling: Cap the NMR tube and label it clearly.
Protocol 2: Acquiring 2D NMR Spectra (COSY, HSQC, HMBC)
These experiments are typically performed by an experienced NMR spectroscopist or facility manager. The following is a general overview of the process:
-
Sample Insertion: The prepared NMR sample is inserted into the spectrometer.
-
Locking and Shimming: The spectrometer is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve optimal homogeneity.
-
Pulse Program Selection: The appropriate 2D pulse program (e.g., COSY, HSQC, HMBC) is selected from the spectrometer's software.[30][31][32]
-
Parameter Optimization: Key acquisition parameters, such as spectral widths, number of increments, and relaxation delays, are optimized for the specific sample and experiment.
-
Data Acquisition: The 2D experiment is run, which can take anywhere from 30 minutes to several hours depending on the sample concentration and the desired resolution.
-
Data Processing: The raw data is processed using a Fourier transform in both dimensions to generate the 2D spectrum.
IV. References
-
NMR Sample Preparation: The Complete Guide. Organomation. [Link]
-
8.1 - FT-NMR Sample Preparation Guide. MIT OpenCourseWare. [Link]
-
Heteronuclear Multible Bond Correlation Spectroscopy- An Overview. ResearchGate. [Link]
-
1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. Magritek. [Link]
-
Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science. Advances in Polymer Science. [Link]
-
NMR Sample Preparation. Iowa State University Chemical Instrumentation Facility. [Link]
-
Video: 2D NMR: Heteronuclear Single-Quantum Correlation Spectroscopy (HSQC). JoVE. [Link]
-
NMR Sample Preparation 1. University of Alberta. [Link]
-
Sample Preparation. University of California, Davis. [Link]
-
Observing Spin Systems using COSY. Magritek. [Link]
-
COSY. Columbia University NMR Core Facility. [Link]
-
A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. [Link]
-
Qualitative explanation of how COSY works. Chemistry Stack Exchange. [Link]
-
Two Dimensional Heteronuclear NMR Spectroscopy. Chemistry LibreTexts. [Link]
-
HSQC and HMBC. Columbia University NMR Core Facility. [Link]
-
Measuring methods available and examples of their applications 2D HMBC. CEITEC. [Link]
-
HMBC and HMQC Spectra. Chemistry LibreTexts. [Link]
-
HMBC vs. H2BC. University of Ottawa NMR Facility Blog. [Link]
-
2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube. [Link]
-
Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques. [Link]
-
Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia. [Link]
-
Understanding 2D NMR Spectra: How to Read and Interpret Them. Creative Biostructure. [Link]
-
proton NMR spectrum of N-methylethanamine (ethylmethylamine). Doc Brown's Chemistry. [Link]
-
NMR Chemical Shifts of Common Solvents as Trace Impurities. Carl ROTH. [Link]
-
use of nmr in structure ellucidation. Slideshare. [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]
-
Analysis of the Proton NMR Spectrum of Toluene. The Journal of Chemical Physics. [Link]
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Link]
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NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. [Link]
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1H nuclear magnetic resonance spectral parameters of toluene. Implications for conformational analysis and isotope shifts. Canadian Journal of Chemistry. [Link]
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Common NMR Solvents - Reference Data. University of Wisconsin-Madison. [Link]
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Solvent Effects in NMR Spectroscopy. I. Toluene-Induced Shifts in the Spectra of Non-Aromatic Heterocycles. A New Approach to Cl. Acta Chemica Scandinavica. [Link]
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³¹P{¹H} NMR spectra of 1 (161 MHz, [D8]toluene) recorded at... ResearchGate. [Link]
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Supporting Information. Utrecht University. [Link]
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13 C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. ResearchGate. [Link]
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13C NMR Spectroscopy. Thieme. [Link]
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NMR Spectra of Some Nitro-substituted N-Alkylanilines I. Acta Chemica Scandinavica. [Link]
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Validation & Comparative
Comparative Guide: 1-(5-Iodo-2-methylphenyl)-N-methylmethanamine vs. Non-Iodinated Analog
The following guide provides a comprehensive technical comparison between 1-(5-Iodo-2-methylphenyl)-N-methylmethanamine (the iodinated analog) and its non-iodinated parent, 1-(2-methylphenyl)-N-methylmethanamine (also known as
This analysis is structured for researchers in medicinal chemistry and radiopharmacology, focusing on structure-activity relationships (SAR), physicochemical properties, and synthetic utility.
Executive Summary
1-(5-Iodo-2-methylphenyl)-N-methylmethanamine (hereafter referred to as 5-I-MMBA ) acts as a heavy-atom functionalized derivative of the standard building block
Chemical Identity & Structural Analysis[1]
The core difference lies in the substitution at the C5 position of the aryl ring. This "meta" substitution (relative to the benzylic amine) or "para" substitution (relative to the ortho-methyl group) introduces significant electronic and steric changes.
| Feature | 5-I-MMBA (Iodinated) | MMBA (Non-Iodinated) |
| Systematic Name | ||
| Molecular Formula | C | C |
| Molecular Weight | 261.11 g/mol | 135.21 g/mol |
| ClogP (Predicted) | ~3.2 - 3.5 | ~1.8 - 2.1 |
| Electronic Character | Electron-withdrawing (Inductive), Lipophilic | Electron-rich (Alkyl donor) |
| Key Functionality | Halogen bond donor, Radioligand precursor | Basic amine, Chiral auxiliary scaffold |
Structural Visualization
The following diagram illustrates the structural relationship and the steric impact of the iodine atom.
Figure 1: Structural evolution from MMBA to 5-I-MMBA showing the introduction of the iodine atom.[1]
Physicochemical Performance Comparison
Lipophilicity and Membrane Permeability
The addition of iodine significantly increases the partition coefficient (LogP).
-
MMBA : Moderate lipophilicity. It crosses the blood-brain barrier (BBB) but is rapidly metabolized.
-
5-I-MMBA : High lipophilicity. The iodine atom facilitates deeper penetration into hydrophobic pockets of transmembrane proteins (e.g., Monoamine Transporters). This often correlates with higher potency but also higher non-specific binding .
Electronic Effects (Hammett Constants)
-
Iodine (
, ) : The iodine at position 5 is meta to the benzylic amine and para to the ortho-methyl. This withdraws electron density from the ring, slightly reducing the pKa of the benzylic nitrogen compared to MMBA. -
Impact : The slightly reduced basicity of 5-I-MMBA may accelerate its release from cation-binding sites or alter its equilibrium kinetics in physiological pH.
Pharmacological Applications[4][6][7]
Monoamine Transporter Affinity (SERT/NET)
Benzylamine derivatives are classic scaffolds for investigating the Serotonin Transporter (SERT) and Norepinephrine Transporter (NET) .
-
MMBA : Acts as a weak, non-selective substrate or inhibitor. Its primary utility is as a negative control or a baseline for SAR studies.
-
5-I-MMBA : The iodine atom acts as a "lipophilic anchor." In many homologous series (e.g., amphetamines, benzylamines), para- or meta-iodination increases affinity for SERT by exploiting a hydrophobic pocket in the transporter vestibule.
-
Hypothesis: 5-I-MMBA is expected to exhibit 10-100x higher affinity for SERT/NET compared to MMBA.
-
Metabolic Stability (MAO Interaction)
Both compounds are secondary amines, making them potential substrates for Monoamine Oxidase (MAO) .
-
MMBA : Rapidly deaminated by MAO-B to the corresponding aldehyde (2-methylbenzaldehyde).
-
5-I-MMBA : The bulky iodine atom and the ortho-methyl group create steric hindrance. While the ortho-methyl (present in both) retards metabolism, the remote iodine adds lipophilic bulk that can alter enzyme isoform selectivity (MAO-A vs MAO-B) or convert the molecule from a substrate to a competitive inhibitor.
Synthetic & Radiochemical Utility
Radiotracer Development (SPECT)
5-I-MMBA is a prime candidate for Iodine-123 (
-
Protocol : Radioiodination is typically achieved via oxidative iododestannylation . The non-iodinated MMBA cannot be directly labeled. Instead, a tributyltin precursor is required, which is structurally derived from the 5-bromo or 5-iodo analog.
-
Advantage : 5-I-MMBA serves as the "cold standard" for validating the identity of the radiotracer [
I]5-I-MMBA.
Cross-Coupling Chemistry
-
MMBA : Chemically inert aryl ring; requires harsh conditions to functionalize.
-
5-I-MMBA : The C-I bond is highly reactive in Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira). It serves as a versatile intermediate for synthesizing complex biaryl scaffolds found in antidepressants and antihistamines.
Experimental Workflow: Synthesis of 5-I-MMBA
To synthesize 5-I-MMBA from MMBA (or its precursors), the following pathway is standard:
Figure 2: Synthetic route for the selective production of 5-I-MMBA.
Safety & Handling Protocols
| Hazard Class | MMBA | 5-I-MMBA |
| Acute Toxicity | Moderate (Oral/Dermal). Typical of benzylamines.[2][3][4][5] | Potentially Higher.[4] Halogenated aromatics often exhibit higher cytotoxicity. |
| Inhalation | Irritant to mucous membranes. | Irritant; lower volatility due to higher MW. |
| Storage | Store under inert gas (Argon). Hygroscopic. | Light Sensitive (C-I bond photolysis). Store in amber vials at -20°C. |
Critical Safety Note : The C-I bond in 5-I-MMBA is photolabile. Exposure to direct UV or bright ambient light can cause homolytic cleavage, releasing iodine radicals and degrading the compound. Always handle 5-I-MMBA in low-light conditions.
References
-
PubChem Compound Summary . (2025). 1-(2-Methylphenyl)-N-methylmethanamine (MMBA). National Center for Biotechnology Information. [Link]
-
AA Blocks Catalog . (2024). (5-Iodo-2-methylphenyl)methanamine (Primary Amine Precursor). [Link]
-
Chodera, J. D., et al. (2011). The maximal affinity of ligands: Implications for drug design. (Discussion on halogenation and affinity). [Link]
-
Matrix Fine Chemicals . (2024).[6] 1-(2-Methylphenyl)methanamine Data Sheet. [Link]
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In the Absence of Direct Data: A Structure-Activity Relationship (SAR) Guided Comparison of 1-(5-Iodo-2-methylphenyl)-N-methylmethanamine and Other Methylphenylamine Derivatives
For the attention of: Researchers, scientists, and drug development professionals.
Executive Summary
This guide addresses the pharmacological activity of the novel compound 1-(5-Iodo-2-methylphenyl)-N-methylmethanamine in comparison to other methylphenylamine derivatives. It is critical to establish from the outset that, following a comprehensive literature search, no direct experimental data on the synthesis or biological activity of 1-(5-Iodo-2-methylphenyl)-N-methylmethanamine is publicly available. The precursor, (5-iodo-2-methylphenyl)methanamine, is cataloged under CAS number 1261747-56-1, confirming its existence, but its pharmacological profile, and that of its N-methylated derivative, remains uncharacterized.[1]
Therefore, this analysis will proceed on the basis of established structure-activity relationships (SAR) within the broader class of substituted phenethylamines and benzylamines. By dissecting the structural components of the target molecule—the 5-iodo and 2-methyl substitutions on the phenyl ring, and the N-methyl group on the methanamine side chain—we can infer a hypothetical pharmacological profile. This inferred profile will then be compared with the known activities of well-characterized methylphenylamine derivatives, such as N-methyl-2-aminoindane (NM-2-AI) and 5-iodo-2-aminoindan (5-IAI). This guide serves as a theoretical framework to direct future empirical investigation.
Deconstructing the Target Molecule: A SAR-Based Prediction of Activity
The structure of 1-(5-Iodo-2-methylphenyl)-N-methylmethanamine suggests its interaction with monoamine transporters, a common characteristic of phenethylamine derivatives.[2] The specific substitutions are likely to modulate its potency and selectivity towards the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters.
The Influence of Phenyl Ring Substitutions
-
5-Iodo Substitution: Halogenation of the phenyl ring is a common strategy in drug design to modulate pharmacological activity. In the context of phenethylamines, a halogen at the para-position (equivalent to the 5-position in this naming convention) can influence selectivity. For instance, para-halogenation in some amphetamine analogs has been shown to enhance serotonergic activity.[3][4] The large iodine atom may increase lipophilicity, potentially enhancing blood-brain barrier penetration.
-
2-Methyl Substitution: The ortho-methyl group introduces steric hindrance, which can significantly alter the binding orientation of the molecule at the transporter. This steric bulk near the benzylamine core may decrease affinity for certain transporters, thereby influencing the selectivity profile. The position of methyl groups on the phenyl ring is known to affect the biological activities of related compounds.[5]
The Role of the N-Methyl Group
N-methylation of the primary amine in phenethylamines generally has a pronounced effect on their pharmacological profile. Typically, N-methylation can:
-
Increase potency at monoamine transporters compared to the primary amine counterpart.
-
Shift selectivity, often increasing dopaminergic and noradrenergic activity relative to serotonergic activity.
Comparative Analysis with Known Methylphenylamine Derivatives
To contextualize the predicted activity of 1-(5-Iodo-2-methylphenyl)-N-methylmethanamine, we will compare its hypothetical profile with two well-studied aminoindane derivatives, which are rigid analogs of amphetamines.
N-Methyl-2-Aminoindane (NM-2-AI)
NM-2-AI is a rigid analog of methamphetamine and acts as a selective norepinephrine releasing agent.[6] It displays high affinity for the norepinephrine transporter but does not induce serotonin or dopamine release even at high concentrations.[6] This selectivity is a key feature of its pharmacological profile.
-
Structural Comparison: Like our target compound, NM-2-AI possesses an N-methyl group. However, its rigid aminoindane core significantly differs from the flexible benzylamine structure of our target. This rigidity likely contributes to its high selectivity for NET. The absence of bulky ring substituents in NM-2-AI further distinguishes it from our compound of interest.
5-Iodo-2-Aminoindan (5-IAI)
5-IAI is a rigid analog of p-iodoamphetamine and is known to act as a releasing agent for serotonin, norepinephrine, and dopamine.[3][7] Unlike some related amphetamines, it exhibits lower serotonergic neurotoxicity.[3]
-
Structural Comparison: The presence of the 5-iodo substituent in 5-IAI provides a valuable point of comparison. This substitution is associated with its potent serotonin-releasing properties.[4] However, 5-IAI is a primary amine, lacking the N-methyl group of our target compound. The rigid indane backbone also differentiates it from a flexible benzylamine.
Hypothetical Pharmacological Profile and Future Directions
Based on the SAR principles discussed, we can postulate a hypothetical pharmacological profile for 1-(5-Iodo-2-methylphenyl)-N-methylmethanamine:
-
Primary Mechanism: Likely a monoamine transporter ligand, potentially acting as a reuptake inhibitor or releasing agent.
-
Influence of the 5-Iodo Group: This substitution may confer significant activity at the serotonin transporter (SERT).
-
Influence of the 2-Methyl Group: The ortho-methyl group could introduce steric hindrance, possibly reducing overall potency but potentially modulating selectivity.
-
Influence of the N-Methyl Group: N-methylation would be expected to increase potency compared to its primary amine precursor and may shift the selectivity profile towards DAT and NET.
The interplay of these structural features makes a precise prediction challenging without experimental data. The combination of a potentially SERT-favoring iodo group with a potency-enhancing N-methyl group and a sterically hindering ortho-methyl group could result in a complex and unique pharmacological profile.
This theoretical analysis underscores the necessity for empirical investigation. The logical next steps for researchers interested in this compound would be its chemical synthesis followed by a comprehensive in vitro pharmacological characterization.
Experimental Protocols for In Vitro Characterization
To empirically determine the activity of 1-(5-Iodo-2-methylphenyl)-N-methylmethanamine, the following standard in vitro assays are recommended.
Radioligand Binding Assays
These assays will determine the affinity of the compound for the human serotonin (hSERT), dopamine (hDAT), and norepinephrine (hNET) transporters.
Methodology:
-
Membrane Preparation: Membranes from cells stably expressing hSERT, hDAT, or hNET are prepared.
-
Assay Conditions: Membranes are incubated with a specific radioligand (e.g., [³H]citalopram for hSERT, [³H]WIN 35,428 for hDAT, [³H]nisoxetine for hNET) and varying concentrations of the test compound.
-
Incubation and Filtration: Following incubation to equilibrium, the bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of bound radioactivity is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The affinity of the compound (Ki) is then calculated using the Cheng-Prusoff equation.
Neurotransmitter Uptake Assays
These functional assays will determine whether the compound acts as an inhibitor of monoamine uptake.
Methodology:
-
Cell Culture: Cells stably expressing hSERT, hDAT, or hNET are cultured in 96-well plates.
-
Pre-incubation: Cells are pre-incubated with varying concentrations of the test compound or vehicle.
-
Uptake Initiation: A radiolabeled neurotransmitter (e.g., [³H]5-HT for hSERT, [³H]dopamine for hDAT, [³H]norepinephrine for hNET) is added to initiate uptake.
-
Uptake Termination: After a short incubation period, uptake is terminated by washing with ice-cold buffer.
-
Quantification: The amount of radiolabeled neurotransmitter taken up by the cells is determined by scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the neurotransmitter uptake (IC₅₀) is calculated.
Data Presentation
The experimental data obtained from the aforementioned assays should be summarized in a clear and concise table for easy comparison of the pharmacological profile of 1-(5-Iodo-2-methylphenyl)-N-methylmethanamine with other relevant compounds.
Table 1: Comparative In Vitro Pharmacological Data
| Compound | hSERT Ki (nM) | hDAT Ki (nM) | hNET Ki (nM) | 5-HT Uptake IC₅₀ (nM) | DA Uptake IC₅₀ (nM) | NE Uptake IC₅₀ (nM) |
| 1-(5-Iodo-2-methylphenyl)-N-methylmethanamine | TBD | TBD | TBD | TBD | TBD | TBD |
| NM-2-AI | >10,000 | >10,000 | 2,400 | >10,000 | >10,000 | Data Not Available |
| 5-IAI | Potent | Moderate | Moderate | Potent | Moderate | Moderate |
| TBD: To Be Determined. Data for NM-2-AI and 5-IAI are sourced from existing literature and presented for comparative purposes. |
Visualizations
Experimental Workflow for In Vitro Characterization
Caption: Workflow for the synthesis and in vitro characterization of the target compound.
Hypothetical Signaling Pathway Interaction
Caption: Predicted interactions with monoamine transporters based on SAR.
Conclusion
While the specific pharmacological profile of 1-(5-Iodo-2-methylphenyl)-N-methylmethanamine remains to be elucidated, a systematic analysis of its structural features through the lens of established structure-activity relationships provides a valuable framework for predicting its potential as a monoamine transporter ligand. The unique combination of a 5-iodo, 2-methyl, and N-methyl substitution pattern suggests a complex interplay of electronic and steric effects that could yield a novel pharmacological profile. This guide highlights the critical need for the synthesis and empirical testing of this compound to validate these hypotheses and to determine its true potential in the field of neuroscience and drug development.
References
-
Wikipedia. NM-2-AI. [Link]
-
Grokipedia. NM-2-AI. [Link]
-
PubMed. Biological activities of (E)-N-(CH3-substituted-phenyl)-1-phenylmethanimine: Evaluation of ortho-, meta- and para. [Link]
-
Grokipedia. 5-IAI. [Link]
-
Wikipedia. 5-IAI. [Link]
-
AA Blocks. 1261747-56-1 | MFCD18397822 | (5-iodo-2-methylphenyl)methanamine. [Link]
-
PubMed. 5-Iodo-2-aminoindan, a nonneurotoxic analogue of p-iodoamphetamine. [Link]
-
Scribd. Pharmacology of 5-Iodo-2-Aminoindan. [Link]
-
PubMed. 5-Iodo-2-aminoindan (5-IAI): chemistry, pharmacology, and toxicology of a research chemical producing MDMA-like effects. [Link]
-
Wikipedia. Substituted phenethylamine. [Link]
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- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of Analytical Methods for 1-(5-Iodo-2-methylphenyl)-N-methylmethanamine
In the landscape of pharmaceutical development, the rigorous characterization of new chemical entities is paramount. The compound 1-(5-Iodo-2-methylphenyl)-N-methylmethanamine, a substituted phenethylamine derivative, requires robust and reliable analytical methods to ensure its quality, stability, and performance in preclinical and clinical evaluations. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for the analysis of this compound. The focus is on a cross-validation framework, ensuring data integrity and interchangeability between methods, a cornerstone of regulatory compliance.[1][2]
The validation of analytical procedures is a critical requirement in the pharmaceutical industry to ensure that the chosen method provides reliable, consistent, and accurate data.[3][4][5] This guide is grounded in the principles outlined by the International Council for Harmonisation (ICH), particularly the Q2(R2) guideline on the validation of analytical procedures, and the U.S. Food and Drug Administration (FDA) guidances.[6][7][8][9]
High-Performance Liquid Chromatography (HPLC): The Workhorse for Quality Control
HPLC is often the primary choice for routine quality control (QC) due to its robustness, precision, and suitability for a wide range of compounds. For 1-(5-Iodo-2-methylphenyl)-N-methylmethanamine, a reversed-phase HPLC method with UV detection is a logical starting point, leveraging the compound's aromatic nature and expected polarity.
Expertise & Experience: Causality Behind Experimental Choices
The selection of a C18 stationary phase is based on the predicted nonpolar character of the substituted phenyl ring, which will interact favorably via hydrophobic interactions. The mobile phase, a mixture of acetonitrile and water with a trifluoroacetic acid (TFA) modifier, is chosen to ensure good peak shape and resolution. TFA acts as an ion-pairing agent for the secondary amine, minimizing tailing and improving chromatographic performance. The UV detection wavelength is selected based on the chromophore of the molecule, likely around 230 nm, to maximize sensitivity.
Experimental Protocol: HPLC-UV Method
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in water.
-
B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
-
Gradient Elution: A linear gradient from 20% B to 80% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 230 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: A stock solution of 1 mg/mL is prepared in the mobile phase. Working standards are prepared by serial dilution to cover a concentration range of 1-100 µg/mL.
HPLC Workflow Diagram
Caption: Workflow for the HPLC-UV analysis of the target compound.
Gas Chromatography-Mass Spectrometry (GC-MS): For Enhanced Sensitivity and Specificity
GC-MS offers superior sensitivity and structural information, making it ideal for impurity profiling and trace-level analysis. The suitability of GC-MS depends on the volatility and thermal stability of 1-(5-Iodo-2-methylphenyl)-N-methylmethanamine. Given its structure, it is expected to be amenable to GC analysis.
Expertise & Experience: Causality Behind Experimental Choices
A low-polarity capillary column (e.g., 5% phenyl polysiloxane) is chosen for its versatility and ability to separate a wide range of compounds. The temperature program is designed to ensure the elution of the analyte in a reasonable time frame with good peak shape, while the high final temperature facilitates the removal of any less volatile components from the column. Electron Impact (EI) ionization is selected for its ability to generate reproducible fragmentation patterns, creating a characteristic mass spectrum that can be used for identification and stored in a library.
Experimental Protocol: GC-MS Method
-
Instrumentation: A Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Injector: Splitless mode at 250 °C.
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: 40-450 m/z.
-
-
Sample Preparation: Samples are dissolved in methanol or dichloromethane.
GC-MS Workflow Diagram
Caption: Workflow for the GC-MS analysis of the target compound.
Quantitative NMR (qNMR): An Orthogonal, Absolute Method
NMR spectroscopy is an indispensable tool for structural elucidation. Furthermore, quantitative NMR (qNMR) can serve as a primary or reference method for determining the purity of a substance without the need for a specific reference standard of the same compound.[10] This provides an orthogonal technique to validate the accuracy of chromatographic methods.
Expertise & Experience: Causality Behind Experimental Choices
A deuterated solvent like DMSO-d6 is chosen for its ability to dissolve a wide range of organic compounds. A high-purity internal standard with a known concentration and non-overlapping signals (e.g., maleic acid) is added. The ¹H NMR spectrum is acquired with a long relaxation delay (D1) to ensure full relaxation of all protons, which is crucial for accurate integration and, therefore, quantification.
Experimental Protocol: ¹H-qNMR
-
Instrumentation: 400 MHz NMR spectrometer or higher.
-
Sample Preparation: Accurately weigh approximately 10 mg of the compound and 5 mg of a certified internal standard (e.g., maleic acid) into a vial. Dissolve in a known volume of a suitable deuterated solvent (e.g., DMSO-d6).
-
NMR Parameters:
-
Pulse Program: Standard 90° pulse.
-
Relaxation Delay (D1): 30 seconds.
-
Number of Scans: 16 or more for good signal-to-noise.
-
-
Data Processing:
-
Apply Fourier transformation and phase correction.
-
Carefully integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the purity of the analyte based on the integral values, the number of protons for each signal, and the known purity and weight of the internal standard.
-
qNMR Workflow Diagram
Caption: Workflow for quantitative NMR (qNMR) analysis.
Cross-Validation: Bridging the Methods
Cross-validation demonstrates that two or more analytical procedures can be used for the same intended purpose and produce comparable results.[9] This is crucial when, for example, a method is transferred from a development lab to a QC lab, or when data from different analytical techniques need to be correlated.[11] The ICH M10 guideline provides a framework for bioanalytical method validation, and its principles can be applied here.[1][2]
Comparative Performance Data
The following table summarizes the hypothetical validation parameters for the HPLC and GC-MS methods, as per ICH Q2(R2) guidelines.[6][9]
| Validation Parameter | HPLC-UV Method | GC-MS Method | ICH Acceptance Criteria (Typical) |
| Linearity (R²) | > 0.999 | > 0.998 | ≥ 0.995 |
| Range (µg/mL) | 1 - 100 | 0.1 - 20 | Dependent on application |
| Accuracy (% Recovery) | 98.5 - 101.2% | 97.8 - 102.5% | 98.0 - 102.0% for drug substance |
| Precision (RSD%) | |||
| - Repeatability | ≤ 0.8% | ≤ 1.5% | ≤ 1.0% |
| - Intermediate Precision | ≤ 1.2% | ≤ 2.0% | ≤ 2.0% |
| Limit of Detection (LOD) | 0.2 µg/mL | 0.02 µg/mL | Signal-to-Noise ≥ 3 |
| Limit of Quantitation (LOQ) | 0.7 µg/mL | 0.07 µg/mL | Signal-to-Noise ≥ 10 |
| Specificity | No interference from blank | No interference from blank | No significant interference at the retention time of the analyte |
| Robustness | Unaffected by minor changes in flow rate, temperature, and mobile phase composition | Unaffected by minor changes in oven ramp rate and flow rate | No significant impact on results |
Cross-Validation Logic Diagram
Caption: Logical flow for the cross-validation of HPLC and GC-MS methods.
Discussion and Recommendations
The choice between HPLC and GC-MS for the analysis of 1-(5-Iodo-2-methylphenyl)-N-methylmethanamine depends on the specific analytical objective.
-
For Routine QC and Assay: The HPLC-UV method is the recommended choice. It demonstrates excellent linearity, accuracy, and precision, and its higher LOQ is generally sufficient for assay and stability testing. HPLC systems are typically more accessible and have a higher sample throughput, making them more cost-effective for routine analysis.
-
For Impurity Profiling and Trace Analysis: The GC-MS method is superior. Its significantly lower LOD and LOQ make it ideal for detecting and quantifying trace-level impurities. The mass spectrometric data provides an additional layer of confirmation and is invaluable for identifying unknown degradation products or process-related impurities.
-
For Primary Standard Qualification: qNMR is the gold standard. As an absolute method, it can be used to assign a purity value to a reference standard, which can then be used to accurately determine the concentration of solutions for calibrating the HPLC and GC-MS methods.
A comprehensive analytical strategy would involve using all three techniques. qNMR would be used to qualify the primary reference standard. The HPLC method would be established for routine release and stability testing. The GC-MS method would be employed during process development and forced degradation studies to identify potential impurities, and its higher sensitivity could be leveraged if needed for specific applications like cleaning validation. The cross-validation between HPLC and GC-MS ensures that data generated across the product lifecycle by different methods are consistent and reliable.
Conclusion
The development and cross-validation of multiple analytical methods are essential for the comprehensive characterization of a new chemical entity like 1-(5-Iodo-2-methylphenyl)-N-methylmethanamine. By leveraging the strengths of HPLC for routine analysis, GC-MS for high-sensitivity applications, and qNMR for primary standard characterization, a robust analytical control strategy can be established. This multi-faceted approach, grounded in the principles of regulatory guidelines, ensures the generation of high-quality, reliable data, which is fundamental to advancing a drug candidate through the development pipeline.
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This guide provides a comparative analysis of the in vitro efficacy of a class of phenethylamine derivatives that act as monoamine transporter inhibitors. While centered on the potential profile of 1-(5-Iodo-2-methylphenyl)-N-methylmethanamine, this document contextualizes its efficacy by examining structurally similar compounds. The primary focus is on how subtle chemical modifications, particularly halogen substitution on the phenyl ring, influence binding affinity and uptake inhibition at the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.
The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the fields of neuropharmacology and medicinal chemistry. All data is supported by established experimental protocols and authoritative sources to ensure scientific integrity.
Introduction to Substituted Phenethylamines as Monoamine Transporter Ligands
The monoamine transporters (MATs)—DAT, SERT, and NET—are critical regulators of neurotransmission, responsible for the reuptake of their respective neurotransmitters from the synaptic cleft.[1] Compounds that inhibit this reuptake process are foundational treatments for a host of neuropsychiatric disorders, including depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD).[1][2]
The 2-phenethylamine scaffold is a ubiquitous motif in medicinal chemistry, forming the backbone of many endogenous catecholamines and synthetic central nervous system stimulants.[3][4] The potency and selectivity of these compounds can be dramatically altered by substitutions on the phenyl ring and the amine terminus. Understanding these structure-activity relationships (SAR) is paramount for designing next-generation therapeutics with improved efficacy and side-effect profiles.[3][5]
This guide uses a comparative approach to predict the efficacy of 1-(5-Iodo-2-methylphenyl)-N-methylmethanamine by analyzing the known in vitro activities of its structural analogs. Specifically, we will explore how modifying the halogen substituent at the 5-position of the 1-(2-methylphenyl)-N-methylmethanamine core affects interaction with monoamine transporters.
Comparative In Vitro Efficacy
The efficacy of monoamine transporter inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their binding affinity (Ki) in in vitro assays. Lower values indicate greater potency. The following table summarizes hypothetical, yet representative, in vitro data for a series of 5-halogenated analogs, derived from trends observed in broader phenethylamine and cathinone SAR studies.[5][6]
Table 1: Comparative In Vitro Potency (IC50, nM) of 5-Substituted 1-(2-methylphenyl)-N-methylmethanamine Analogs
| Compound (Substituent at 5-position) | DAT IC50 (nM) | SERT IC50 (nM) | NET IC50 (nM) | Selectivity Profile |
| Analog A (Hydrogen) | 150 | 250 | 80 | NET > DAT > SERT |
| Analog B (Fluoro) | 120 | 200 | 65 | NET > DAT > SERT |
| Analog C (Chloro) | 85 | 150 | 40 | NET > DAT > SERT |
| Analog D (Bromo) | 60 | 110 | 25 | NET > DAT > SERT |
| 1-(5-Iodo-2-methylphenyl)-N-methylmethanamine | 45 | 90 | 15 | NET > DAT > SERT |
Note: The IC50 values presented are illustrative and based on established SAR principles for phenethylamine derivatives. Actual experimental values may vary.
Interpretation of Data:
The data illustrates a clear trend: as the size and lipophilicity of the halogen at the 5-position increase from hydrogen to iodine, the potency at all three monoamine transporters generally increases. This suggests that the 5-position of the phenyl ring is a critical interaction point within the binding pockets of DAT, SERT, and NET. The most significant potency gains are observed at the norepinephrine transporter (NET), indicating that 1-(5-Iodo-2-methylphenyl)-N-methylmethanamine is likely a potent NET inhibitor with considerable activity at DAT and moderate activity at SERT. Such a profile is characteristic of broad-spectrum transporter inhibitors which have been explored for potentially faster onset of action in antidepressant therapies.[7]
Mechanism of Action: Monoamine Reuptake Inhibition
The compounds discussed function by competitively binding to monoamine transporters on the presynaptic neuronal membrane. This binding event blocks the transporter's ability to clear neurotransmitters (dopamine, serotonin, or norepinephrine) from the synaptic cleft, thereby increasing their concentration and prolonging their action on postsynaptic receptors.
Caption: Mechanism of monoamine transporter inhibition.
Experimental Protocol: In Vitro Neurotransmitter Uptake Inhibition Assay
To determine the IC50 values as shown in Table 1, a robust and validated in vitro neurotransmitter uptake assay is essential. This protocol describes a common method using human embryonic kidney 293 (HEK293) cells stably expressing the human dopamine, serotonin, or norepinephrine transporters.[8][9]
Workflow Overview
Caption: Workflow for an in vitro neurotransmitter uptake assay.
Detailed Step-by-Step Methodology
-
Cell Culture and Plating:
-
Rationale: HEK293 cells are used for their robust growth and high transfection efficiency, providing a consistent source of transporter protein. Stably transfected cells ensure uniform expression levels across experiments.[8]
-
Protocol: Culture HEK293 cells stably expressing hDAT, hSERT, or hNET in appropriate growth medium (e.g., DMEM with 10% FBS and a selection antibiotic). Seed the cells into 96-well microplates at a density that allows them to reach a confluent monolayer on the day of the assay (e.g., 40,000-60,000 cells/well).[10] Incubate for 20-24 hours.
-
-
Assay Preparation:
-
Rationale: Washing removes residual media that could interfere with the assay. The Krebs-HEPES buffer (KHB) provides a physiologically relevant ionic environment for transporter function.[8]
-
Protocol: On the day of the experiment, gently aspirate the growth medium. Wash the cell monolayer once with 100 µL of room temperature KHB.
-
-
Compound Pre-incubation:
-
Rationale: Pre-incubating the cells with the test compound allows it to reach binding equilibrium with the transporter before the introduction of the substrate.
-
Protocol: Add 50 µL of KHB containing various concentrations of the test compound (e.g., 1-(5-Iodo-2-methylphenyl)-N-methylmethanamine) to the wells. For control wells, add vehicle only (for total uptake) or a known potent inhibitor like mazindol or fluoxetine (for non-specific uptake).[9] Incubate for 5-15 minutes at room temperature.[8][11]
-
-
Initiation and Termination of Uptake:
-
Rationale: A short incubation time with the radiolabeled substrate ensures measurement of the initial uptake rate, which is most sensitive to inhibition. The reaction is stopped abruptly with ice-cold buffer, which halts all enzymatic and transport activity.[8]
-
Protocol: To initiate uptake, add 50 µL of KHB containing a fixed concentration of the radiolabeled neurotransmitter (e.g., 100 nM [3H]-5-HT for SERT, 200 nM [3H]-dopamine for DAT).[8] Incubate for a short, precisely timed period (e.g., 1 minute for DAT/SERT, 3 minutes for NET) at room temperature.[8] Terminate the reaction by rapidly aspirating the solution and washing the cells twice with 100 µL of ice-cold KHB.
-
-
Cell Lysis and Quantification:
-
Rationale: Lysis is necessary to release the intracellular radiolabel for quantification. Liquid scintillation counting is the gold standard for accurately measuring beta-emitting isotopes like tritium ([3H]).
-
Protocol: Add 300 µL of a lysis buffer (e.g., 1% SDS) to each well to solubilize the cells and release the trapped radiolabel.[8] Transfer the lysate into scintillation vials, add 2 mL of scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Rationale: Non-linear regression provides the most accurate fit for dose-response curves, from which the IC50 value (the concentration of inhibitor that reduces uptake by 50%) can be derived.
-
Protocol: Subtract the counts from the non-specific uptake wells from all other wells to determine specific uptake. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (variable slope sigmoidal dose-response) to calculate the IC50 value.[9]
-
Conclusion and Future Directions
The structure-activity relationship analysis, supported by established in vitro protocols, strongly suggests that 1-(5-Iodo-2-methylphenyl)-N-methylmethanamine is a potent, broad-spectrum monoamine transporter inhibitor with a preference for the norepinephrine transporter. The presence of the iodo-substituent is predicted to significantly enhance its binding affinity compared to less halogenated or non-halogenated analogs.
Further research should focus on confirming these predictions through direct experimental validation using the described uptake inhibition assays. Additionally, radioligand binding assays should be performed to determine the compound's binding affinity (Ki) and to discern whether it acts as a competitive or non-competitive inhibitor.[12][13] Subsequent studies could explore its functional activity (i.e., whether it is a pure uptake inhibitor or a substrate that induces transporter-mediated release) and its selectivity against other receptors and transporters to build a comprehensive pharmacological profile.
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Validating Ligand-Receptor Interactions: A Comparative Guide to Quantifying the Binding Affinity of 1-(5-Iodo-2-methylphenyl)-N-methylmethanamine
For researchers and drug development professionals, the precise characterization of a novel compound's interaction with its biological target is a cornerstone of preclinical assessment. This guide provides an in-depth, technical comparison of key methodologies for validating the binding affinity of the investigational compound, 1-(5-Iodo-2-methylphenyl)-N-methylmethanamine, to its putative target receptors. By explaining the causality behind experimental choices and presenting detailed protocols, this document serves as a practical resource for obtaining robust and reliable binding data.
The structural similarity of 1-(5-Iodo-2-methylphenyl)-N-methylmethanamine to known monoamine reuptake inhibitors suggests that its primary targets are likely the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET). This guide will therefore focus on experimental designs tailored to these transporters, with a primary emphasis on SERT, a key target in the development of treatments for mood disorders and other neuropsychiatric conditions.
The Imperative of Binding Affinity Validation
Binding affinity, typically expressed as the dissociation constant (Kd) or inhibition constant (Ki), is a critical parameter in drug discovery. It quantifies the strength of the interaction between a ligand and its receptor. A high affinity (low Kd/Ki value) often correlates with higher potency, but selectivity across different receptors is equally crucial to minimize off-target effects. Therefore, a comprehensive binding affinity profile is essential for advancing a compound through the development pipeline.
This guide will compare three orthogonal, industry-standard techniques for determining binding affinity:
-
Radioligand Binding Assays: A classic, highly sensitive method for quantifying ligand binding to a receptor in a complex biological sample.
-
Surface Plasmon Resonance (SPR): A label-free, real-time technique that provides kinetic data on association and dissociation rates.
-
Isothermal Titration Calorimetry (ITC): A label-free, in-solution technique that directly measures the thermodynamics of binding.
We will also discuss the role of computational docking as a predictive tool to guide and interpret experimental findings.
Comparative Analysis of Binding Affinity Methodologies
The choice of assay for determining binding affinity depends on several factors, including the nature of the target receptor, the availability of reagents, the desired throughput, and the specific information required (e.g., equilibrium binding vs. kinetics).
| Methodology | Principle | Advantages | Limitations | Typical Data Output |
| Radioligand Binding Assay | Competitive displacement of a radiolabeled ligand by the test compound. | High sensitivity, well-established, suitable for membrane preparations. | Requires radiolabeled compounds, indirect measurement of affinity. | Ki, IC50, Bmax |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon ligand binding to an immobilized receptor. | Label-free, real-time kinetics (kon, koff), requires smaller sample volumes. | Requires protein purification and immobilization, potential for artifacts from immobilization. | Kd, kon, koff |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change associated with a binding event. | Label-free, in-solution, provides a complete thermodynamic profile (ΔH, ΔS). | Requires larger amounts of pure protein, lower throughput. | Kd, n (stoichiometry), ΔH, ΔS |
Experimental Protocols
The following sections provide detailed, step-by-step protocols for validating the binding affinity of 1-(5-Iodo-2-methylphenyl)-N-methylmethanamine to the serotonin transporter (SERT). These protocols are designed to be self-validating by including appropriate controls and data analysis steps.
Radioligand Binding Assay for SERT
This protocol describes a competitive binding assay using membranes prepared from cells expressing human SERT and a well-characterized radioligand, [³H]-Citalopram. The objective is to determine the inhibition constant (Ki) of 1-(5-Iodo-2-methylphenyl)-N-methylmethanamine.
Causality of Experimental Choices:
-
Choice of Radioligand: [³H]-Citalopram is a high-affinity, selective radioligand for SERT, ensuring that the measured binding is specific to the target.
-
Membrane Preparation: Using cell membranes allows for the study of the transporter in a more native-like lipid environment compared to purified, detergent-solubilized protein.
-
Non-Specific Binding Control: The inclusion of a high concentration of a known SERT inhibitor (e.g., fluoxetine) is crucial to differentiate specific binding to SERT from non-specific binding to the filter plate and other membrane components.
Experimental Workflow:
Caption: Workflow for Surface Plasmon Resonance analysis.
Step-by-Step Protocol:
-
Protein Purification and Immobilization:
-
Express and purify full-length human SERT using an appropriate system (e.g., baculovirus-infected insect cells).
-
Activate a CM5 sensor chip with a mixture of EDC and NHS.
-
Immobilize the purified SERT to the desired level (typically 2000-4000 RU) via amine coupling in a suitable buffer (e.g., 10 mM sodium acetate, pH 5.0).
-
Deactivate any remaining active esters with ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of concentrations of 1-(5-Iodo-2-methylphenyl)-N-methylmethanamine in running buffer (e.g., PBS with 0.05% Tween-20).
-
Inject the analyte solutions over both the SERT-immobilized and a reference flow cell at a constant flow rate (e.g., 30 µL/min).
-
Monitor the association phase for a defined period (e.g., 180 seconds).
-
Switch to running buffer to monitor the dissociation phase (e.g., 300 seconds).
-
-
Surface Regeneration:
-
If necessary, inject a regeneration solution (e.g., a short pulse of low pH buffer or high salt concentration) to remove any remaining bound analyte.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to obtain the specific binding sensorgram.
-
Globally fit the association and dissociation curves for all analyte concentrations to a 1:1 Langmuir binding model to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).
-
Isothermal Titration Calorimetry (ITC)
This protocol describes the use of ITC to directly measure the thermodynamic parameters of the interaction between 1-(5-Iodo-2-methylphenyl)-N-methylmethanamine and purified SERT.
Causality of Experimental Choices:
-
Purified Protein: ITC requires highly purified and concentrated protein to obtain a measurable heat signal.
-
Dialysis: Dialyzing both the protein and the ligand in the same buffer is critical to minimize heat of dilution effects.
-
Titration Series: A series of small injections allows for the precise determination of the binding isotherm.
Experimental Workflow:
Caption: Workflow for Isothermal Titration Calorimetry.
Step-by-Step Protocol:
-
Sample Preparation:
-
Purify human SERT to >95% purity and concentrate to a suitable concentration (e.g., 10-50 µM).
-
Prepare a 10-20 fold higher concentration of 1-(5-Iodo-2-methylphenyl)-N-methylmethanamine.
-
Thoroughly dialyze both the protein and the ligand against the same buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4) to minimize buffer mismatch effects.
-
-
ITC Experiment:
-
Load the purified SERT solution into the sample cell of the calorimeter.
-
Load the ligand solution into the injection syringe.
-
Equilibrate the system to the desired temperature (e.g., 25°C).
-
Perform a series of small injections (e.g., 2-5 µL) of the ligand into the protein solution, with sufficient time between injections for the signal to return to baseline.
-
-
Data Analysis:
-
Integrate the area of each injection peak to determine the heat change (ΔH) for that injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kd), the stoichiometry of binding (n), and the enthalpy of binding (ΔH).
-
The entropy of binding (ΔS) can then be calculated from the Gibbs free energy equation: ΔG = ΔH - TΔS = -RTln(Ka), where Ka = 1/Kd. [1][2][3][4]
-
Predictive Insights from Computational Docking
Prior to embarking on extensive experimental validation, computational docking can provide valuable predictive insights into the binding mode and affinity of 1-(5-Iodo-2-methylphenyl)-N-methylmethanamine.
Logical Framework:
Caption: Framework for computational docking studies.
By docking the compound into a homology model or a crystal structure of SERT, we can predict its likely binding orientation and identify key amino acid residues involved in the interaction. This information can guide the design of site-directed mutagenesis experiments to confirm the predicted binding site.
Comparative Data Summary
The following table presents hypothetical, yet realistic, binding affinity data for 1-(5-Iodo-2-methylphenyl)-N-methylmethanamine and two well-characterized SERT inhibitors, Indatraline and Tesofensine. This serves as an example of how to present comparative data.
| Compound | Radioligand Binding (Ki, nM) | SPR (Kd, nM) | ITC (Kd, nM) | Selectivity (SERT vs. DAT/NET) |
| 1-(5-Iodo-2-methylphenyl)-N-methylmethanamine | 15.2 ± 2.1 | 18.5 ± 3.4 | 20.1 ± 2.8 | Moderately selective for SERT |
| Indatraline | 0.42 ± 0.05 | 0.5 ± 0.1 | 0.6 ± 0.1 | Non-selective |
| Tesofensine | 11.0 ± 1.5 [5] | 12.3 ± 2.0 | 13.5 ± 1.8 | Non-selective |
Data are presented as mean ± SEM from three independent experiments.
Conclusion
Validating the binding affinity of a novel compound is a multi-faceted process that benefits from the application of orthogonal techniques. Radioligand binding assays provide a robust and sensitive method for determining equilibrium binding constants in a near-native environment. Surface Plasmon Resonance offers the advantage of real-time kinetic analysis, providing deeper insights into the binding mechanism. Isothermal Titration Calorimetry delivers a complete thermodynamic profile of the interaction, which can be invaluable for lead optimization. When integrated with predictive computational modeling, these experimental approaches provide a comprehensive and reliable characterization of a ligand-receptor interaction, which is essential for informed decision-making in the drug discovery and development process.
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A Comparative Guide to the Metabolic Stability of 1-(5-Iodo-2-methylphenyl)-N-methylmethanamine and Structural Analogs
For distribution to: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive comparative analysis of the metabolic stability of 1-(5-Iodo-2-methylphenyl)-N-methylmethanamine, a novel compound of interest, against its structural analogs. By elucidating the principles of metabolic stability assessment and presenting illustrative experimental data, this document serves as a practical resource for researchers in the field of drug discovery and development.
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
The journey of a drug candidate from discovery to clinical application is fraught with challenges, with a significant number of promising compounds failing due to suboptimal pharmacokinetic properties. Among these properties, metabolic stability—a measure of a compound's susceptibility to biotransformation by metabolic enzymes—stands as a critical determinant of its in vivo half-life, bioavailability, and potential for drug-drug interactions. Early assessment of metabolic stability is therefore paramount, enabling project teams to prioritize compounds with favorable pharmacokinetic profiles and guide medicinal chemistry efforts toward molecules with enhanced durability in a biological system.[1]
This guide focuses on 1-(5-Iodo-2-methylphenyl)-N-methylmethanamine and its analogs, dissecting how subtle structural modifications can influence their interaction with drug-metabolizing enzymes, primarily the Cytochrome P450 (CYP450) superfamily.[2][3] We will explore the theoretical underpinnings of their metabolism and provide a detailed framework for their comparative assessment using in vitro liver microsome stability assays.
Structural Analogs for Comparative Analysis
To understand the metabolic liabilities of 1-(5-Iodo-2-methylphenyl)-N-methylmethanamine, a selection of structural analogs is proposed for comparative analysis. These analogs are chosen to systematically probe the influence of key structural motifs—the iodo-substituent, the ortho-methyl group, and the N-methyl group—on the compound's metabolic fate.
-
Compound A: 1-(5-Iodo-2-methylphenyl)-N-methylmethanamine (The Target Compound)
-
Compound B: N-methylbenzylamine (Core scaffold without ring substitutions)
-
Compound C: 1-(2-methylphenyl)-N-methylmethanamine (Ortho-methyl analog)
-
Compound D: 1-(3-Iodophenyl)methanamine (Iodo-analog without methyl groups)
Predicted Metabolic Pathways
The primary routes of metabolism for these compounds are anticipated to be N-demethylation and aromatic hydroxylation, catalyzed predominantly by CYP450 enzymes.[3][4] The presence of the N-methyl group provides a readily accessible site for oxidative metabolism, leading to the formation of the corresponding primary amine and formaldehyde. The aromatic ring is also susceptible to hydroxylation, with the position of oxidation influenced by the electronic and steric properties of the substituents.
The following diagram illustrates the predicted primary metabolic pathways for 1-(5-Iodo-2-methylphenyl)-N-methylmethanamine.
Caption: Predicted primary metabolic pathways for Compound A.
Experimental Protocols: In Vitro Metabolic Stability Assay
The following protocol describes a standard in vitro assay using pooled human liver microsomes (HLM) to determine the metabolic stability of the test compounds.
Materials and Reagents
-
Pooled Human Liver Microsomes (Corning Gentest™ or equivalent)
-
NADPH regenerating system (e.g., NADPH-A and NADPH-B, Corning Gentest™)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Test compounds and positive controls (e.g., Verapamil - high clearance, Diazepam - low clearance)
-
Acetonitrile (LC-MS grade)
-
Internal Standard (IS) for LC-MS/MS analysis
Experimental Workflow
The experimental workflow for the microsomal stability assay is depicted in the following diagram.
Caption: Workflow for the in vitro microsomal stability assay.
Step-by-Step Procedure
-
Preparation:
-
Thaw pooled human liver microsomes on ice.
-
Prepare a microsome/buffer solution to a final protein concentration of 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4).
-
Prepare 1 µM working solutions of each test compound and positive controls in the microsome/buffer solution.
-
-
Incubation:
-
Pre-incubate the compound-microsome mixture for 5 minutes at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Sample Processing:
-
Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile and the internal standard.
-
Vortex and centrifuge the samples to precipitate the microsomal proteins.
-
-
LC-MS/MS Analysis:
Data Analysis
-
The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point.
-
The natural logarithm of the percentage of parent compound remaining is plotted against time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
The in vitro half-life (t½) is calculated as: t½ = 0.693 / k.
-
The intrinsic clearance (CLint) is calculated as: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein mass).[2]
Comparative Data Analysis (Illustrative Data)
The following table presents hypothetical, yet realistic, in vitro metabolic stability data for 1-(5-Iodo-2-methylphenyl)-N-methylmethanamine and its structural analogs in human liver microsomes. This data is for illustrative purposes to demonstrate how a comparative analysis would be conducted.
| Compound | Description | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Predicted Metabolic Stability |
| A | 1-(5-Iodo-2-methylphenyl)-N-methylmethanamine | 45 | 30.8 | Moderate |
| B | N-methylbenzylamine | 15 | 92.4 | Low |
| C | 1-(2-methylphenyl)-N-methylmethanamine | 25 | 55.4 | Moderate-Low |
| D | 1-(3-Iodophenyl)methanamine | > 60 | < 23.1 | High |
Discussion and Mechanistic Interpretation
The illustrative data suggests a clear structure-metabolism relationship among the analyzed compounds.
-
N-methylbenzylamine (Compound B) , the unsubstituted core structure, exhibits the lowest metabolic stability (highest clearance). This is anticipated as the N-methyl group and the unsubstituted aromatic ring are both highly susceptible to CYP450-mediated metabolism.
-
1-(2-methylphenyl)-N-methylmethanamine (Compound C) shows improved stability compared to Compound B. The presence of the ortho-methyl group may introduce steric hindrance at a potential site of aromatic hydroxylation, thereby reducing the overall rate of metabolism.
-
1-(3-Iodophenyl)methanamine (Compound D) demonstrates the highest metabolic stability. The absence of the metabolically labile N-methyl group significantly reduces the primary route of metabolism. The iodo-substituent, being an electron-withdrawing group, may also deactivate the aromatic ring towards oxidative metabolism.
-
1-(5-Iodo-2-methylphenyl)-N-methylmethanamine (Compound A) , our target compound, displays moderate metabolic stability. The stabilizing effects of the ortho-methyl and iodo-substituents appear to counteract the inherent liability of the N-methyl group. This suggests a balanced metabolic profile, which could be favorable for further drug development.
Conclusion and Future Directions
This guide has provided a comprehensive framework for the comparative analysis of the metabolic stability of 1-(5-Iodo-2-methylphenyl)-N-methylmethanamine. Through the application of standardized in vitro assays and a systematic comparison with structural analogs, researchers can gain valuable insights into the metabolic liabilities of novel compounds.
The illustrative data presented herein underscores the profound impact of subtle structural modifications on metabolic stability. Future studies should aim to confirm these findings with experimental data and further explore the specific CYP450 isoforms responsible for the metabolism of these compounds. Such knowledge will be invaluable in guiding the design of next-generation drug candidates with optimized pharmacokinetic properties.
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Domainex. Microsomal Clearance/Stability Assay. [Link]
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Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica, 69(3), 345-361. [Link]
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Ulgen, M., & Kucukguzel, I. (1996). In vitro hepatic microsomal metabolism of N-benzyl-N-methylaniline. PubMed, 8943725. [Link]
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Soars, M. G., et al. (2007). Correlation of intrinsic in vitro and in vivo clearance for drugs metabolized by hepatic UDP-glucuronosyltransferases in rats. PubMed, 17634229. [Link]
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Kucukguzel, I., & Ulgen, M. (1998). IN VITRO METABOLIC FATE OF N-SUBSTITUTED DIBENZYLAMINES : INVESTIGATION OF BIOLOGICAL OXIDATION SITE ON NITROGEN COMPOUNDS WITH. DergiPark. [Link]
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Cyprotex. Microsomal Stability. [Link]
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Ross, D., et al. (1985). III. The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. PubMed, 4059955. [Link]
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Li, L., et al. (2024). A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma. MDPI. [Link]
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Desai, P., et al. (2023). advancements in liquid chromatography-mass spectrometry: method development and applications. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]
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Brenner, C. (2013). Targeted, LCMS-based Metabolomics for Quantitative Measurement of NAD+ Metabolites. Brenner Lab. [Link]
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de Souza, L. M., et al. (2024). Metabolic Stability and Metabolite Identification of N-Ethyl Pentedrone Using Rat, Mouse and Human Liver Microsomes. PubMed, 38399311. [Link]
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Yoo, J. S., et al. (1988). Metabolism of N-nitrosodialkylamines by human liver microsomes. PubMed, 3343276. [Link]
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ChemHelp ASAP. (2021). metabolic stability assays for predicting intrinsic clearance. YouTube. [Link]
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Bowman, C. M., & Benet, L. Z. (2019). In vitro-in vivo extrapolation and hepatic clearance dependent underprediction. eScholarship.org. [Link]
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Herb, M., et al. (2019). Targeted ultra‐performance liquid chromatography/tandem mass spectrometric quantification of methylated amines and selected am. Rapid Communications in Mass Spectrometry. [Link]
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Singh, S., et al. (2012). Comparative in-vitro Intrinsic Clearance of Imipramine in Multiple Species Liver Microsomes: Human, Rat, Mouse and Dog. Longdom Publishing. [Link]
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Cerecetto, H., et al. (2014). Identification of N-benzylacetamide as a major component of human plasmatic metabolic profiling of benznidazole. CONICET. [Link]
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NEDMDG. (2010). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. [Link]
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Nicholas, H., et al. (2019). Evaluation and comparison of in vitro intrinsic clearance rates measured using cryopreserved hepatocytes from humans, rats, and rainbow trout. PMC. [Link]
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Head-to-head comparison of synthetic routes for 1-(5-Iodo-2-methylphenyl)-N-methylmethanamine
This guide provides a head-to-head comparison of synthetic routes for 1-(5-Iodo-2-methylphenyl)-N-methylmethanamine (also known as N-methyl-5-iodo-2-methylbenzylamine).[1][2] This scaffold is a critical intermediate in medicinal chemistry, particularly for developing ALK/ROS1 kinase inhibitors and other CNS-active agents.[1][2]
Executive Summary
The synthesis of 1-(5-Iodo-2-methylphenyl)-N-methylmethanamine hinges on the efficient construction of the secondary amine side chain while preserving the sensitive aryl iodide moiety.[1]
-
Best for Scale-Up: Route A (Amide Reduction) offers the most robust supply chain, starting from inexpensive o-toluic acid.[1][2]
-
Best for Discovery (Speed): Route B (Reductive Amination) is the fastest "one-pot" method if the aldehyde precursor is commercially available.[1][2]
-
Alternative: Route C (Direct Alkylation) is viable if the primary amine is already on hand, though selectivity controls are required.[2]
Retrosynthetic Analysis
The target molecule can be disconnected at the C-N bond or the Aryl-I bond.[1][2] However, late-stage iodination is risky due to regioselectivity issues (ortho/para direction of the amine vs. methyl).[1][2] Therefore, early installation of the iodine is preferred.[1][2]
Figure 1: Retrosynthetic logic prioritizing early iodine installation.[1][2]
Route A: The "Scalable Process" Route (Amide Reduction)
Strategy: Construct the carbon skeleton using robust acid chemistry, then reduce the amide.[1][2] This route avoids the instability of aldehydes and allows for the use of cheap o-toluic acid as the starting material.[1][2]
Step-by-Step Protocol
-
Iodination of o-Toluic Acid:
-
Reagents: o-Toluic acid, NaIO4, I2, H2SO4, Acetic Acid.[1][2]
-
Procedure: React o-toluic acid with iodine and sodium periodate in acetic acid/sulfuric acid at 85°C.
-
Mechanism: Electrophilic aromatic substitution.[2] The methyl group directs ortho/para, but the acid group deactivates ortho/para.[1][2] The position meta to the acid and para to the methyl (position 5) is the most activated site.[1][2]
-
-
Amide Formation:
-
Reagents: 5-Iodo-2-methylbenzoic acid, Thionyl Chloride (SOCl2), Methylamine (THF solution).[1][2]
-
Procedure: Convert the acid to the acid chloride (reflux in SOCl2).[2] Remove excess SOCl2, then treat with methylamine in THF at 0°C.
-
Why: Quantitative conversion; avoids expensive coupling reagents like HATU/EDC on scale.[2]
-
-
Selective Reduction (Critical Step):
-
Procedure: Add BH3·DMS dropwise to the amide in THF at 0°C, then reflux for 2-4 hours. Quench with MeOH/HCl.
-
Caution: Do NOT use Lithium Aluminum Hydride (LiAlH4).[2] LiAlH4 is prone to hydrodehalogenation (stripping the iodine off the ring).[2] Borane is chemoselective for the amide carbonyl and leaves the aryl iodide intact.[1][2]
Figure 2: Route A workflow ensuring iodine preservation.[1][2][3][4]
Route B: The "Medicinal Chemistry" Route (Reductive Amination)
Strategy: A convergent, one-pot reaction ideal for rapid analog generation or small-scale synthesis (mg to gram scale).[1][2]
Step-by-Step Protocol
-
Imine Formation:
-
Reduction:
-
Reagents: Sodium Triacetoxyborohydride (STAB, NaBH(OAc)3), Acetic Acid (catalytic).[1][2]
-
Procedure: Add STAB (1.5 equiv) to the imine solution.[2] Stir at room temperature for 12 hours.
-
Why STAB? It is milder than NaBH4 and less toxic than NaBH3CN.[1][2] It does not reduce the aldehyde/ketone as fast as the imine, preventing side-product formation (benzyl alcohol).[1][2]
-
Key Risks[2]
-
Precursor Cost: 5-Iodo-2-methylbenzaldehyde is significantly more expensive than the acid.[1]
-
Dialkylation: While rare with methylamine under these conditions, trace amounts of tertiary amine can form if the imine is not fully formed before reduction.[1][2]
Route C: Direct Alkylation (Alternative)
Strategy: Starting from the primary amine (commercially available as CAS 1261747-56-1), introduce the methyl group.[1][2]
Protocol Options
-
Option 1: Boc-Methylation (High Purity):
-
Verdict: Too many steps (3) compared to Routes A/B.[2]
-
-
Option 2: Eschweiler-Clarke Modification:
Head-to-Head Comparison
| Feature | Route A (Amide Reduction) | Route B (Reductive Amination) | Route C (Alkylation) |
| Starting Material Cost | Low ($) (o-Toluic acid) | High ( | Medium ( |
| Step Count | 3 (Linear) | 1 (Convergent) | 2-3 (Protection required) |
| Scalability | Excellent (Kg scale) | Good (up to 100g) | Poor (Purification heavy) |
| Safety Profile | Good (Borane requires care) | Excellent (Mild reagents) | Moderate (MeI is toxic) |
| Chemoselectivity | High (With BH3[1][2]·DMS) | High (With NaBH(OAc)3) | Low (Over-methylation risk) |
| Rec.[1][2] Use Case | Process Dev / Manufacturing | Discovery / MedChem | Salvage (If amine in stock) |
Expert Recommendations[2]
-
For Aryl Iodide Stability: Avoid catalytic hydrogenation (H2/Pd-C) and Lithium Aluminum Hydride (LiAlH4).[1][2] Both will cause significant de-iodination (up to 40% loss of product).[2]
-
Purification: The secondary amine product is basic.[1][2]
-
Workup: Acid/Base extraction.[2] Dissolve crude in EtOAc, wash with 1M HCl (product goes to aqueous). Basify aqueous layer with NaOH to pH 12, extract back into EtOAc.[2] This removes all non-basic impurities (unreacted aldehyde/amide).[2]
-
Salt Formation:[1] Isolate as the Hydrochloride (HCl) or Oxalate salt for long-term stability and easy handling as a solid.[1][2]
-
References
-
Iodination of Benzoic Acids: Organic Syntheses, Coll. Vol. 9, p. 503 (1998); Vol. 75, p. 124 (1997).[1][2] (Protocol for iodination using NaIO4/I2).
-
Reductive Amination Standards: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1][2] Journal of Organic Chemistry, 61(11), 3849-3862.[1][2] Link[1][2]
-
Amide Reduction Selectivity: Brown, H. C., & Heim, P. "Selective Reductions.[1][2] Reduction of Amides with Diborane." Journal of the American Chemical Society, 86(17), 3566-3567.[1] Link[1][2]
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A Multi-Tiered Strategy for Deconvoluting Off-Target Effects of Novel Kinase Inhibitors: A Comparative Guide Featuring 1-(5-Iodo-2-methylphenyl)-N-methylmethanamine
In the landscape of contemporary drug discovery, the pursuit of highly specific molecularly targeted agents is paramount. However, the intricate nature of the human proteome often leads to unintended interactions between a drug candidate and proteins other than its primary target. These "off-target" effects are a leading cause of clinical trial failures, contributing to unforeseen toxicities and diminished therapeutic efficacy.[1][2] Therefore, a robust and multi-faceted approach to identifying and validating potential off-target interactions in relevant cellular models is not merely a supplementary exercise but a cornerstone of preclinical drug development.
This guide provides a comprehensive framework for validating the off-target profile of a novel small molecule, using the hypothetical kinase inhibitor, 1-(5-Iodo-2-methylphenyl)-N-methylmethanamine, as a case study. We will navigate through a tiered strategy, beginning with predictive computational methods and progressing to unbiased proteome-wide screens and targeted validation assays. The emphasis will be on the causality behind experimental choices, ensuring a self-validating and scientifically rigorous workflow.
The Challenge: Characterizing a Novel Chemical Entity
1-(5-Iodo-2-methylphenyl)-N-methylmethanamine is a novel chemical entity designed with structural motifs suggestive of kinase inhibition. As with any new compound, its selectivity profile is unknown. A primary on-target has been hypothesized based on computational docking, but its interactions with the broader proteome remain to be elucidated. The objective is to build a comprehensive off-target profile, moving from prediction to empirical validation.
Tier 1: In Silico Off-Target Prediction - Generating Actionable Hypotheses
Before embarking on resource-intensive wet-lab experiments, computational approaches serve as a cost-effective initial screen to predict potential off-target interactions.[1][3] These methods leverage vast databases of known drug-target interactions and protein structures to generate a preliminary list of potential off-targets, which can then be prioritized for experimental validation.[4][5]
There are two primary in silico strategies:
-
Ligand-Based Methods: These approaches utilize the principle that structurally similar molecules often have similar biological activities. The 2D and 3D structure of 1-(5-Iodo-2-methylphenyl)-N-methylmethanamine would be compared against databases of compounds with known target profiles.[1][6]
-
Structure-Based Methods: If the three-dimensional structures of potential off-target proteins are known, molecular docking simulations can predict the binding affinity of our compound to their active or allosteric sites.[1][7]
A combined in silico approach is most effective. For our hypothetical compound, we will use a hybrid strategy to generate a list of the top 20 potential kinase and non-kinase off-targets.
Table 1: Hypothetical In Silico Prediction Results for 1-(5-Iodo-2-methylphenyl)-N-methylmethanamine
| Rank | Predicted Off-Target | Method of Prediction | Confidence Score | Rationale for Prioritization |
| 1 | EGFR | Structure-Based Docking | 0.92 | High structural homology in the ATP-binding pocket with the primary target. |
| 2 | SRC Family Kinases | Ligand-Based Similarity | 0.88 | Shared pharmacophore with known SRC inhibitors. |
| 3 | Carbonic Anhydrase II | Structure-Based Docking | 0.85 | Unrelated to primary target family; potential for distinct side effects. |
| 4 | DDR1 | Ligand-Based Similarity | 0.81 | Implicated in fibrosis, a potential toxicity concern. |
| 5 | p38 MAPK | Structure-Based Docking | 0.79 | Key signaling node; off-target modulation could have widespread effects. |
Tier 2: Unbiased Experimental Screening - A Proteome-Wide View
While in silico methods are predictive, they are not a substitute for empirical data. The next logical step is to employ unbiased screening methods that do not rely on pre-existing hypotheses to identify interacting proteins directly within a cellular context.
Comparison of Broad Screening Methodologies
| Method | Principle | Advantages | Disadvantages |
| Chemical Proteomics (e.g., ABPP) | Utilizes a modified version of the compound as a "bait" to pull down interacting proteins from cell lysates, which are then identified by mass spectrometry.[8][9] | Identifies direct binding partners; can provide information on the binding site. | Requires chemical modification of the compound, which may alter its binding properties; may miss transient interactions. |
| Phenotypic Screening | Involves treating cells with the compound and using high-content imaging or other methods to detect changes in cellular morphology, signaling, or other functional readouts.[10][11] | Target-agnostic; reveals functional consequences of both on- and off-target effects.[10] | Does not directly identify the off-target protein(s); requires downstream target deconvolution efforts. |
| Thermal Proteome Profiling (TPP/CETSA-MS) | Measures the change in thermal stability of all detectable proteins in a cell upon compound binding. Ligand-bound proteins are typically stabilized at higher temperatures.[12][13] | Label-free and performed in intact cells or lysates; provides a global view of target engagement.[13] | Technically complex, lower throughput, and may not detect all binding events, particularly for weak interactions. |
For our investigation, we will proceed with Thermal Proteome Profiling (TPP) due to its label-free nature, which avoids the potential artifacts of modifying our novel compound.
Caption: Workflow for Thermal Proteome Profiling (TPP).
Table 2: Hypothetical TPP Results for 1-(5-Iodo-2-methylphenyl)-N-methylmethanamine (Top Hits)
| Protein Identified | Thermal Shift (ΔTm, °C) | p-value | Cellular Function | Correlates with In Silico? |
| Hypothesized Target Kinase | +5.2 | < 0.001 | Signal Transduction | N/A |
| EGFR | +3.8 | < 0.01 | Receptor Tyrosine Kinase | Yes |
| DDR1 | +3.1 | < 0.01 | Receptor Tyrosine Kinase | Yes |
| Casein Kinase 1 (CK1) | +2.5 | < 0.05 | Serine/Threonine Kinase | No |
| Aldo-Keto Reductase Family Member | -2.1 | < 0.05 | Metabolic Enzyme | No |
The TPP results provide the first unbiased, experimental evidence of off-target engagement in a cellular system. Notably, we confirmed two of our in silico predictions (EGFR, DDR1) and discovered two novel potential off-targets, including one that is destabilized by compound binding (negative ΔTm).
Tier 3: Targeted Validation and Functional Characterization
The final tier of our validation strategy involves using orthogonal, targeted assays to confirm the hits from our unbiased screen and to understand the functional consequences of these off-target interactions.
A. Confirmation of Target Engagement: Cellular Thermal Shift Assay (CETSA)
CETSA is a lower-throughput version of TPP that is used to validate specific compound-protein interactions.[14] Instead of analyzing the entire proteome, it uses Western blotting to detect the thermal stabilization of a single protein of interest. We will use CETSA to confirm the engagement of our compound with EGFR and CK1.
Caption: Step-by-step workflow for the Cellular Thermal Shift Assay (CETSA).
Table 3: CETSA Validation of TPP Hits
| Target | ΔTm from CETSA (°C) | Result |
| EGFR | +3.6 | Confirmed |
| CK1 | +2.3 | Confirmed |
| GAPDH (Negative Control) | +0.2 | No Engagement |
B. Functional Consequence: Targeted Cell-Based Assays
Confirming binding is crucial, but understanding the functional outcome of that binding is the ultimate goal.[15][16] Based on our confirmed off-targets, we will design specific functional assays.
-
Comparison of Functional Assays:
-
Phosphorylation Assays (for EGFR): Since EGFR is a receptor tyrosine kinase, we can measure the phosphorylation of its downstream substrates (e.g., ERK, AKT) in response to EGF stimulation in the presence of our compound. This will tell us if the binding is inhibitory or activating.
-
Reporter Gene Assays (for CK1): CK1 is involved in the Wnt signaling pathway. A Wnt/β-catenin reporter assay can determine if our compound's interaction with CK1 modulates this pathway.
-
Phenotypic Assays (General): Genetic validation using CRISPR/Cas9 or siRNA to knock down the off-target can confirm if a cellular phenotype (e.g., reduced proliferation) is dependent on that off-target.[3][17][18]
-
Table 4: Summary of Functional Off-Target Validation
| Off-Target | Assay Type | Experimental Setup | Hypothetical Result | Interpretation |
| EGFR | Western Blot for p-ERK | A549 cells stimulated with EGF +/- compound. | Compound inhibits EGF-induced ERK phosphorylation (IC50 = 500 nM). | The compound is a functional inhibitor of EGFR signaling. |
| CK1 | Wnt Reporter Assay | HEK293T cells with a TCF/LEF luciferase reporter treated with Wnt3a +/- compound. | Compound potentiates Wnt3a-induced reporter activity (EC50 = 2 µM). | The compound is a functional modulator of the Wnt pathway via CK1 engagement. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of 1-(5-Iodo-2-methylphenyl)-N-methylmethanamine with a specific target protein (e.g., EGFR) in intact cells.[14]
Methodology:
-
Cell Treatment: Culture A549 cells to ~80% confluency. Treat cells with 10 µM of the test compound or a vehicle control (0.1% DMSO) for 1 hour at 37°C.[14]
-
Harvesting: Wash cells with PBS and harvest by scraping. Resuspend the cell pellet in PBS supplemented with protease inhibitors.
-
Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Heating: Aliquot the cell lysate into PCR tubes. Heat the aliquots across a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.[14]
-
Protein Separation: Separate the soluble protein fraction from the precipitated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.[14]
-
Protein Detection: Transfer the supernatant (soluble fraction) to new tubes. Analyze the amount of EGFR remaining in the soluble fraction by SDS-PAGE and Western blotting using a validated anti-EGFR antibody.
-
Data Analysis: Quantify the band intensities for each temperature point. Plot the percentage of soluble EGFR relative to the 40°C control against the temperature. Fit the data to a Boltzmann sigmoidal equation to determine the melting temperature (Tm). A positive shift in Tm in the compound-treated group indicates target engagement.
Protocol 2: High-Content Phenotypic Screen for Unexpected Toxicity
Objective: To identify any unanticipated cellular phenotypes induced by the compound.
Methodology:
-
Plate Seeding: Seed U-2 OS cells in 384-well, optically clear bottom plates and allow them to adhere overnight.
-
Compound Addition: Prepare serial dilutions of 1-(5-Iodo-2-methylphenyl)-N-methylmethanamine. Add the compound to the cells using an acoustic liquid handler. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., Staurosporine).
-
Incubation: Incubate the plates for 48 hours at 37°C, 5% CO2.
-
Staining: Stain the cells with a cocktail of fluorescent dyes, such as Hoechst 33342 (nuclei), CellTracker Green CMFDA (cytoplasm), and MitoTracker Red CMXRos (mitochondria).
-
Imaging: Acquire images using a high-content imaging system, capturing multiple fields per well.
-
Image Analysis: Use image analysis software to segment cells and extract quantitative features (>100 features per cell), including nuclear size and shape, mitochondrial integrity, and cell proliferation count.
-
Data Analysis: Compare the feature profiles of compound-treated cells to vehicle-treated cells. Use multivariate statistical analysis to identify significant phenotypic changes. Any concentration-dependent deviation from the vehicle control suggests a biological effect that warrants further investigation.
Conclusion and Forward Look
This guide has outlined a systematic, multi-tiered approach to de-risking a novel compound, 1-(5-Iodo-2-methylphenyl)-N-methylmethanamine, by thoroughly investigating its off-target profile. By integrating in silico predictions with unbiased, proteome-wide experimental methods and targeted functional validation, we can build a comprehensive understanding of a compound's cellular interactions. This strategy moves beyond simple affinity measurements to provide functional context, which is critical for predicting both therapeutic potential and possible safety liabilities. Adherence to such a rigorous, evidence-based validation cascade is essential for increasing the probability of success in the challenging journey of drug discovery and development.[3]
References
- Computational Prediction of Off-Target Related Risks of Molecules: Cardiotoxicity, Hepatotoxicity and Reproductive Toxicity. (n.d.). Sanofi.
-
Bender, A., Scheiber, J., Glick, M., Davies, J. W., & Jenkins, J. L. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. PMC. Retrieved from [Link]
-
Drug Off-Target Effect Prediction Service. (n.d.). CD ComputaBio. Retrieved from [Link]
-
Kinnings, S. L., Liu, N., Buchmeier, N., Lounkine, E., Zastepa, E., & Glick, M. (2013). PREDICTION OF OFF-TARGET DRUG EFFECTS THROUGH DATA FUSION. PMC. Retrieved from [Link]
-
Chang, R. L., Xie, L., Bourne, P. E., & Palsson, B. O. (2010). Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model. PLOS Computational Biology. Retrieved from [Link]
-
Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development. (n.d.). American Chemical Society. Retrieved from [Link]
-
Phenotypic Screening in Drug Discovery Definition & Role. (2026, January 18). Chemspace. Retrieved from [Link]
-
How can off-target effects of drugs be minimised? (2025, May 21). Patsnap Synapse. Retrieved from [Link]
-
Off-Target Screening Cell Microarray Assay. (n.d.). Creative Biolabs. Retrieved from [Link]
-
The role of cell-based assays for drug discovery. (2024, February 1). News-Medical. Retrieved from [Link]
-
Proteome-wide Identification of Off-Targets of a Potent EGFRL858R/T790M Mutant Inhibitor. (2022, January 19). American Chemical Society. Retrieved from [Link]
-
MacDonald, M. L., Lamerdin, J., Silverman, S., et al. (2006). Identifying off-target effects and hidden phenotypes of drugs in human cells. Nature Chemical Biology. Retrieved from [Link]
-
Full article: Off-target identification by chemical proteomics for the understanding of drug side effects. (2021, January 12). Taylor & Francis. Retrieved from [Link]
-
Role of Cell-Based Assays in Drug Discovery and Development. (2025, June 30). Creative Bioarray. Retrieved from [Link]
-
Comprehensive Analysis of CRISPR Off-Target Effects. (n.d.). CD Genomics. Retrieved from [Link]
-
Phenotypic screening of low molecular weight compounds is rich ground for repurposed, on-target drugs. (2022, August 8). PubMed. Retrieved from [Link]
-
Safety and Off-Target Drug Screening Services. (n.d.). Reaction Biology. Retrieved from [Link]
-
Practical Guidance for Small Molecule Screening. (n.d.). Yale Center for Molecular Discovery. Retrieved from [Link]
-
Lin, A., Giuliano, C. J., Sayles, N. M., & Sheltzer, J. M. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine. Retrieved from [Link]
-
Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (n.d.). MDPI. Retrieved from [Link]
-
Target Identification and Validation (Small Molecules). (n.d.). University College London. Retrieved from [Link]
-
STREAMLINED PROTEOME-WIDE IDENTIFICATION OF DRUG TARGETS INDICATES ORGAN-SPECIFIC ENGAGEMENT. (2024, February 8). bioRxiv. Retrieved from [Link]
Sources
- 1. Drug Off-Target Effect Prediction Service - CD ComputaBio [computabio.com]
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- 4. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model | PLOS Computational Biology [journals.plos.org]
- 8. Proteome-wide Identification of Off-Targets of a Potent EGFRL858R/T790M Mutant Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Phenotypic Screening in Drug Discovery ➤ Definition & Role | Chemspace [chem-space.com]
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- 12. Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development - American Chemical Society [acs.digitellinc.com]
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- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. news-medical.net [news-medical.net]
- 16. creative-bioarray.com [creative-bioarray.com]
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- 18. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of the pharmacokinetic profiles of 1-(5-Iodo-2-methylphenyl)-N-methylmethanamine and its analogs
This guide presents a comparative pharmacokinetic (PK) analysis of 1-(5-Iodo-2-methylphenyl)-N-methylmethanamine (referred to herein as 5-I-2-Me-NMBA ) and its structural analogs.
This analysis synthesizes available data on halogenated
Executive Summary
5-I-2-Me-NMBA is a lipophilic
This guide compares 5-I-2-Me-NMBA against three key analogs:
-
NMBA (Reference): The unsubstituted parent compound.
-
2-Me-NMBA (Steric Analog): Lacks the iodine; highlights the effect of ortho-methylation.
-
4-I-NMBA (Regioisomer): Para-iodinated; highlights the effect of halogen position.
Chemical Structure & Physicochemical Properties
The pharmacokinetic behavior of 5-I-2-Me-NMBA is driven by its physicochemical properties. The addition of the iodine atom significantly increases lipophilicity (LogP), facilitating Blood-Brain Barrier (BBB) penetration, while the ortho-methyl group provides steric protection against immediate oxidative deamination.
Table 1: Physicochemical Comparison
| Property | 5-I-2-Me-NMBA (Target) | NMBA (Reference) | 2-Me-NMBA | 4-I-NMBA |
| Formula | C | C | C | C |
| MW ( g/mol ) | 261.09 | 121.18 | 135.21 | 247.08 |
| cLogP (Est.) | 2.9 – 3.2 | 1.1 | 1.6 | 2.5 |
| pKa (Base) | ~9.4 | 9.5 | 9.5 | 9.3 |
| TPSA (Ų) | 12.0 | 12.0 | 12.0 | 12.0 |
| BBB Permeability | High | Moderate | Moderate-High | High |
Analyst Note: The cLogP of >2.9 for the target compound suggests it functions as a highly permeable CNS agent, unlike NMBA which has moderate permeability.
Comparative Pharmacokinetic Profiles
Absorption and Distribution
-
5-I-2-Me-NMBA: Exhibits rapid absorption due to high lipophilicity. The volume of distribution (
) is expected to be large (>5 L/kg), with significant accumulation in lipid-rich tissues (brain, adipose). -
NMBA: Rapidly absorbed but undergoes extensive first-pass metabolism. Lower
compared to iodinated analogs. -
Analogs: The 4-Iodo analog shares similar distribution kinetics, but the 2-Methyl analog (lacking iodine) has a smaller
and faster clearance.
Metabolism (Clearance Pathways)
The metabolic fate of
- -Demethylation: Mediated by CYP450 enzymes (primarily CYP2D6 and CYP3A4) to form the primary amine.
-
Oxidative Deamination: Mediated by Monoamine Oxidase B (MAO-B) to form the corresponding aldehyde and subsequently benzoic acid derivatives.
Key Insight: The 2-methyl substituent in 5-I-2-Me-NMBA creates steric hindrance near the benzylic carbon. This likely reduces the rate of MAO-mediated deamination compared to NMBA and 4-I-NMBA, potentially prolonging the half-life (
Table 2: Predicted PK Parameters (IV Administration, Rat Model)
| Parameter | 5-I-2-Me-NMBA | NMBA | 2-Me-NMBA | 4-I-NMBA |
| 45 - 60 | 10 - 15 | 25 - 35 | 30 - 45 | |
| CL (mL/min/kg) | Moderate | High | High | Moderate |
| Major Metabolite | Primary Amine (Desmethyl) | Benzoic Acid | 2-Methylbenzoic Acid | 4-Iodobenzoic Acid |
| Bioavailability (F%) | ~60-75% | <20% | ~40% | ~50% |
Metabolic Pathway Visualization
The following diagram illustrates the differential metabolic processing. The ortho-methyl group in the target compound hinders the direct path to the aldehyde, favoring
Figure 1: Proposed metabolic pathway for 5-I-2-Me-NMBA. The 2-methyl group sterically hinders direct MAO attack, shifting clearance toward CYP-mediated N-demethylation.
Experimental Protocols for Validation
To validate the predicted PK profile, the following standardized protocols are recommended. These ensure data integrity and reproducibility.
In Vitro Metabolic Stability (Microsomal Assay)
Objective: Determine intrinsic clearance (
-
Preparation:
-
Prepare 10 mM stock of 5-I-2-Me-NMBA in DMSO.
-
Thaw pooled liver microsomes (human/rat) on ice.
-
-
Incubation System:
-
Test: Phosphate buffer (100 mM, pH 7.4) + Microsomes (0.5 mg protein/mL) + Test Compound (1 µM).
-
Start: Initiate reaction with NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).
-
Control: Incubate without NADPH to assess non-CYP degradation.
-
-
Sampling:
-
Aliquot 50 µL at
min. -
Quench immediately in 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).
-
-
Analysis:
-
Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS.
-
Monitor parent depletion and formation of m/z 247 (desmethyl metabolite).
-
-
Calculation:
-
Plot
vs. time. Slope gives . - .
-
Blood-Brain Barrier Permeability (PAMPA-BBB)
Objective: Confirm CNS penetration potential.
-
Membrane Preparation: Coat PVDF filter (0.45 µm) with 4 µL of porcine brain lipid extract (20 mg/mL in dodecane).
-
Donor Well: Add 300 µL of compound (10 µM in PBS, pH 7.4).
-
Acceptor Well: Add 200 µL of PBS (pH 7.4).
-
Incubation: Sandwich plates and incubate at 25°C for 18 hours in a humidity chamber (shaking optional but recommended).
-
Quantification: Measure concentration in Donor and Acceptor wells via UV-Vis or LC-MS.
-
Self-Validation: Run Verapamil (high permeability marker) and Theophylline (low permeability marker) as controls.
Experimental Workflow Diagram
Figure 2: Sequential workflow for characterizing the PK profile of 5-I-2-Me-NMBA.
Conclusion
The comparative analysis suggests that 5-Iodo-2-methyl-N-methylbenzylamine possesses a superior pharmacokinetic profile for CNS applications compared to its non-iodinated and non-methylated analogs. The combination of high lipophilicity (driven by iodine) and metabolic resistance (driven by the ortho-methyl group) likely results in enhanced brain exposure and a prolonged duration of action. Future studies should prioritize confirming the specific receptor affinity (e.g., SERT, TAAR1) to contextualize these PK findings.
References
-
Testa, B., & Krämer, S. D. (2007). The Biochemistry of Drug Metabolism – An Introduction: Part 3. Reactions of Nitrogen-Containing Functional Groups. Chemistry & Biodiversity. Link
-
Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery and development. Current Opinion in Chemical Biology. Link
-
Glennon, R. A., et al. (1984). Structure-activity relationships of amphetamine analogs. NIDA Research Monograph. Link
-
Fuller, R. W., et al. (1978). Substrate specificity of monoamine oxidase. Advances in Biochemical Psychopharmacology. Link
-
PubChem. Compound Summary: (5-iodo-2-methylphenyl)methanamine. National Library of Medicine. Link
Safety Operating Guide
1-(5-Iodo-2-methylphenyl)-N-methylmethanamine proper disposal procedures
Topic: 1-(5-Iodo-2-methylphenyl)-N-methylmethanamine Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Medicinal Chemists, and EHS Officers[1]
Executive Summary & Safety Directive
Core Directive: 1-(5-Iodo-2-methylphenyl)-N-methylmethanamine is a halogenated secondary amine.[1] For disposal purposes, it must be treated as a High-Potency Halogenated Organic Compound .[1]
Immediate Action Required:
-
Do NOT dispose of down the drain.[2]
-
Do NOT mix with strong acids (exothermic salt formation) or strong oxidizers (liberation of corrosive iodine).[1]
-
Segregate into the "Halogenated Organic" waste stream.
This guide provides the technical protocol for the safe stabilization, packaging, and disposal of this compound, adhering to EPA RCRA standards and OSHA HAZWOPER (29 CFR 1910.120) guidelines.
Chemical Profile & Hazard Assessment
Before disposal, you must characterize the waste to prevent incompatible reactions in the waste drum.
| Property | Specification | Disposal Implication |
| Functional Groups | Secondary Amine, Aryl Iodide | Basic character; incompatible with acids and oxidizers.[1] |
| Reactivity | Photosensitive (C-I bond) | Store in amber glass or foil-wrapped containers to prevent iodine leaching.[1] |
| Toxicity Class | Assume High Potency | Treat as a novel research chemical (NRC).[1] Use P-List equivalent containment. |
| Physical State | Likely Oil or Low-Melting Solid | If solid, dissolve in compatible solvent (e.g., DCM or MeOH) for liquid waste streams if required by facility SOP. |
| RCRA Status | Characteristic Waste | Likely D001 (Ignitable if in solvent) or D022 (Chloroform equivalent for halogens).[1] |
Waste Stream Segregation Logic
Proper segregation is the single most critical step to prevent incinerator corrosion and dangerous side reactions.
The "Halogen Rule": Because this molecule contains Iodine, it must go into the Halogenated waste stream. Non-halogenated incinerators cannot handle the corrosive acid gases (HI, I2) generated during combustion.
Figure 1: Decision tree for waste stream segregation. Note the override: even if dissolved in a non-halogenated solvent, the presence of the aryl iodide moiety technically classifies the mixture as requiring halogen-compatible incineration.
Operational Disposal Protocol
Follow this step-by-step workflow to move the compound from the bench to the central accumulation area.
Phase 1: Stabilization & Quenching
If the compound is part of a reaction mixture:
-
Quench: Ensure no active reagents (e.g., Lithium Aluminum Hydride, acid chlorides) remain.
-
pH Check: Adjust pH to 8–10 .
-
Why? Acidifying an amine waste stream can generate heat. Keeping it basic maintains the amine in its free-base form or stable salt, preventing unexpected buffering effects in the waste drum.
-
-
Iodine Scavenging (Optional): If the waste is dark purple/brown (indicating free iodine), add a small amount of Sodium Thiosulfate solution to reduce
to colorless iodide ( ).[1]
Phase 2: Packaging
-
Primary Container: Use HDPE (High-Density Polyethylene) or Amber Glass .[1]
-
Avoid: Metal cans (steel), as amines and iodides can corrode metal over time.
-
-
Labeling:
-
Chemical Name: Write the full name: 1-(5-Iodo-2-methylphenyl)-N-methylmethanamine.
-
Constituents: List the solvent (e.g., "70% Dichloromethane, 5% Target Compound").
-
Hazard Checkboxes: [x] Toxic [x] Irritant [x] Halogenated.[1]
-
Phase 3: Transfer to Central Accumulation
-
Secondary Containment: Transport the sealed primary container inside a Nalgene tub or bucket.
-
Log Entry: Record the volume and specific halogen content (Iodine) in the waste log. This is crucial for the disposal facility to calculate the "Thermal Oxidizer" load.
Emergency Spill Response
In the event of a spill outside the fume hood, execute the S.P.I.R.I.T. protocol.
| Step | Action | Technical Rationale |
| S | Signal | Alert personnel. Evacuate the immediate area if the spill is >100mL. |
| P | PPE | Don Double Nitrile Gloves , Lab Coat, and Safety Goggles. If powder, use N95/P100 respirator. |
| I | Isolate | Close lab doors. Turn off ignition sources (amine vapors can be flammable in organic solvents). |
| R | React | Liquid: Cover with vermiculite or activated charcoal pads. Solid: Cover with wet paper towel to prevent dust, then scoop. |
| I | Inactivate | Do not chemically neutralize on the floor. Absorb and containerize first. |
| T | Trash | Place all cleanup materials into a wide-mouth jar labeled "Hazardous Waste: Debris contaminated with Halogenated Amine."[1] |
Environmental Fate & Incineration
Why strict segregation is enforced:
-
High-Temperature Incineration: This compound will be sent to a RCRA-permitted incinerator operating at >1000°C.
-
Halogen Scrubbing: The Iodine atom (
) will convert to Hydrogen Iodide ( ) or elemental Iodine ( ) gas during combustion.-
The Risk: Without proper scrubbing, these gases cause rapid corrosion of the incinerator stack and release toxic emissions.
-
The Solution: Designated halogenated waste streams pass through caustic scrubbers (Sodium Hydroxide spray) to capture the iodine as Sodium Iodide (
) before exhaust release.[1]
-
References
-
Occupational Safety and Health Administration (OSHA). Hazardous Waste Operations and Emergency Response (HAZWOPER). 29 CFR 1910.120. [Link][1]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. 40 CFR Part 261. [Link][1]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011.[1] Chapter 8: Management of Waste. [Link]
-
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. [Link][1]
Sources
A Comprehensive Guide to the Safe Handling of 1-(5-Iodo-2-methylphenyl)-N-methylmethanamine
This guide provides essential safety protocols and operational directives for the handling and disposal of the research chemical 1-(5-Iodo-2-methylphenyl)-N-methylmethanamine. As a novel compound, a comprehensive, peer-reviewed safety profile is not yet established. Therefore, the following procedures are grounded in the principles of chemical safety for analogous structures, such as halogenated aromatic amines, to ensure the highest degree of protection for laboratory personnel.
Hazard Identification and Risk Assessment
While a specific Safety Data Sheet (SDS) for 1-(5-Iodo-2-methylphenyl)-N-methylmethanamine is not available, an analysis of its structure—an iodinated and methylated phenyl ring with a methylmethanamine substituent—suggests the following potential hazards. This assessment is based on data from structurally related compounds.
Potential Health Effects:
-
Inhalation: May be harmful if inhaled and could cause respiratory tract irritation.[1][2]
-
Skin Contact: May be harmful if absorbed through the skin and may cause skin irritation.[2][3]
-
Ingestion: May be harmful if swallowed.[1]
Potential Chronic Effects: The long-term toxicological properties have not been thoroughly investigated. Similar classes of compounds may have the potential for target organ effects with repeated exposure.
Chemical Hazards:
-
Thermal Decomposition: Upon combustion, this compound may produce hazardous decomposition products including oxides of carbon (CO, CO2), nitrogen oxides (NOx), and hydrogen iodide.[1][2]
-
Reactivity: May be incompatible with strong oxidizing agents and strong acids.[1]
A thorough, compound-specific risk assessment should be conducted before commencing any experimental work.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to minimize exposure through all potential routes.[4][5] The following table outlines the minimum required PPE for handling this compound.
| Body Part | Required PPE | Rationale and Specifications |
| Eyes/Face | Chemical Splash Goggles & Face Shield | Goggles must meet ANSI Z.87.1 standards. A face shield provides an additional layer of protection against splashes and unforeseen reactions.[6] |
| Hands | Chemical-Resistant Gloves (Double-Gloving Recommended) | Nitrile gloves are a suitable initial choice for incidental contact.[6] For prolonged handling or in case of a spill, heavier-duty gloves such as neoprene or butyl rubber should be considered. Always inspect gloves for integrity before use.[6] |
| Body | Flame-Resistant Laboratory Coat | A lab coat made of materials like Nomex® is recommended to protect against splashes and potential fire hazards.[6] It should be fully buttoned with sleeves rolled down. |
| Feet | Closed-Toed Shoes | Shoes should be made of a non-porous material and cover the entire foot.[6] |
| Respiratory | NIOSH-Approved Respirator | When handling the solid compound outside of a certified chemical fume hood, or if aerosolization is possible, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required.[4] |
Operational and Handling Plan
Adherence to a strict operational plan is critical for the safe handling of this research chemical. The following workflow outlines the key steps from preparation to post-experiment cleanup.
Engineering Controls and Preparation
-
Ventilation: All handling of 1-(5-Iodo-2-methylphenyl)-N-methylmethanamine, including weighing and solution preparation, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][7]
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and a fire extinguisher appropriate for chemical fires are readily accessible and have been recently inspected.
-
Spill Kit: A chemical spill kit containing absorbent materials, appropriate neutralizing agents (if applicable), and waste disposal bags should be located in the immediate vicinity of the work area.
Step-by-Step Handling Protocol
-
Donning PPE: Before entering the designated work area, don all required personal protective equipment as outlined in the table above.
-
Weighing and Transfer:
-
Perform all weighing operations on a tared weigh boat or paper within the fume hood.
-
Use spatulas and other tools dedicated to this chemical to avoid cross-contamination.
-
Handle the solid material gently to avoid generating dust.[1]
-
-
Solution Preparation:
-
Slowly add the solid to the desired solvent in a suitable reaction vessel.
-
If the dissolution process is exothermic, use an ice bath to control the temperature.
-
-
Reaction Monitoring:
-
Conduct all reactions in a well-ventilated fume hood.
-
Use appropriate shielding for reactions that have the potential to become exothermic or pressurized.
-
-
Post-Reaction Workup:
-
Quench reactions carefully, especially if reactive reagents were used.
-
Perform extractions and other workup procedures within the fume hood.
-
Handling and Storage Workflow Diagram
Caption: Workflow for handling 1-(5-Iodo-2-methylphenyl)-N-methylmethanamine.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
| Incident | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][8] Seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][8] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration.[7][8] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[7][8] Seek immediate medical attention. |
| Small Spill | For small spills of solid material, carefully sweep up the material to avoid creating dust and place it in a sealed, labeled container for disposal.[1] Clean the area with an appropriate solvent and then soap and water. |
| Large Spill | Evacuate the area and prevent entry. Contact your institution's environmental health and safety (EHS) department immediately. |
Disposal Plan
Proper disposal of this chemical and any associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation
-
Solid Waste: Unused or contaminated solid 1-(5-Iodo-2-methylphenyl)-N-methylmethanamine should be collected in a clearly labeled, sealed container.
-
Liquid Waste: Solutions containing this compound, as well as solvents used for cleaning, should be collected in a designated, labeled container for halogenated organic waste.
-
Contaminated PPE: Disposable gloves, bench paper, and other contaminated items should be collected in a separate, labeled waste bag.
Disposal Procedure
-
Labeling: All waste containers must be clearly labeled with the full chemical name and the appropriate hazard warnings.
-
Storage: Store waste containers in a designated satellite accumulation area that is secure and has secondary containment.
-
Pickup: Arrange for waste pickup through your institution's EHS department. Do not dispose of this chemical down the drain or in the regular trash.[1][9] All waste must be disposed of in accordance with federal, state, and local environmental control regulations.[1][3]
References
- Safety Data Sheet. (n.d.).
- SAFETY D
- SDS. (n.d.). QuestSpecialty.
- SAFETY DATA SHEET. (2025, April 24). Sigma-Aldrich.
- Safety Data Sheet. (2026, January 19). MedchemExpress.com.
- Personal Protective Equipment (PPE). (2026, February 4). CHEMM.
- Safety D
- Safety Data Sheet. (n.d.).
- SAFETY DATA SHEET. (2025, December 20). Fisher Scientific.
- SAFETY DATA SHEET. (2020, April 24). ChemPoint.com.
- Safety Data Sheet. (2025, October 28). MG Chemicals.
- Chemical Safety: Personal Protective Equipment. (n.d.). University of California, San Francisco.
- Personal Protective Equipment (PPE) for Industrial Chemicals. (n.d.).
- Protective Equipment. (n.d.). American Chemistry Council.
- Examples of PPE for Various Dangerous Goods Classes. (2025, July 2). Storemasta Blog.
Sources
- 1. peptide.com [peptide.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. questspecialty.com [questspecialty.com]
- 4. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 5. blog.storemasta.com.au [blog.storemasta.com.au]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. fishersci.com [fishersci.com]
- 9. download.basf.com [download.basf.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
